4-Bromo-2-methylphenyl isocyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-isocyano-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTGPUSTCUFVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and SMILES of 4-Bromo-2-methylphenyl isocyanide
Structural Identity, Synthetic Protocols, and Orthogonal Reactivity Profiles
Executive Summary
4-Bromo-2-methylphenyl isocyanide (CAS: 1258794-26-1) represents a high-value bifunctional scaffold in diversity-oriented synthesis (DOS). Unlike simple aryl isocyanides, this molecule possesses two distinct reactive handles: the isocyanide (
Part 1: Structural Identity & Cheminformatics[1]
The structural integrity of this compound relies on the specific arrangement of the ortho-methyl group relative to the isocyanide functionality. This steric bulk is non-trivial; it influences the rotational barrier of the phenyl ring in subsequent biaryl couplings and modulates the kinetics of
Molecular Identifiers[2]
| Parameter | Data Specification |
| IUPAC Name | 1-Bromo-4-isocyano-3-methylbenzene |
| Common Name | This compound |
| Molecular Formula | |
| Molecular Weight | 196.05 g/mol |
| Canonical SMILES | Cc1cc(Br)ccc1[N+]#[C-] |
| Isomeric SMILES | Cc1cc(Br)ccc1[N+]#[C-] |
| InChI String | InChI=1S/C8H6BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 |
| InChI Key | INTGPUSTCUFVPV-UHFFFAOYSA-N |
Structural Differentiation
Critical Note: Researchers often confuse isocyanides with their nitrile or isocyanate isomers. This molecule is an isocyanide (isonitrile), characterized by a terminal carbon with carbenoid character.
-
Isocyanide (Target): Ar-N≡C (Linear, foul odor, reactive in IMCRs).
-
Nitrile (Isomer): Ar-C≡N (Stable, almond-like odor, low reactivity).
-
Isocyanate (Oxidized): Ar-N=C=O (Reacts with nucleophiles to form ureas).
Part 2: Synthetic Pathways
Methodology: The most robust synthesis of electron-deficient or sterically hindered aryl isocyanides involves the dehydration of the corresponding formamide. Direct alkylation of silver cyanide is not recommended for aryl systems due to poor yields and inseparable mixtures.
Precursor Preparation
Starting Material: 4-Bromo-2-methylaniline.[1] Step 1: Formylation The aniline is treated with formic acid and acetic anhydride (in situ generation of acetic formic anhydride) or ethyl formate to yield N-(4-bromo-2-methylphenyl)formamide.
Dehydration Protocol (The "Ugi Method")
The conversion of the formamide to the isocyanide is the critical step. The use of Phosphoryl chloride (
Protocol:
-
Solvation: Dissolve N-(4-bromo-2-methylphenyl)formamide (1.0 eq) in dry Dichloromethane (DCM) [0.5 M] under Nitrogen atmosphere.
-
Base Addition: Add Diisopropylamine or Triethylamine (3.0 eq). Cool the mixture to -5 °C.
-
Dehydration: Dropwise addition of
(1.1 eq) over 30 minutes. Maintain temperature < 0 °C to prevent polymerization. -
Quench: Pour into ice-cold saturated
solution. -
Purification: Flash chromatography on silica gel (eluent: Hexanes/EtOAc + 1%
). Note: Triethylamine in the eluent prevents acid-catalyzed polymerization on silica.
Synthetic Workflow Diagram
Figure 1: Two-step synthesis from commercially available aniline precursors.
Part 3: Reactivity Profile & Applications
The utility of this compound lies in its orthogonality . The isocyanide group reacts with electrophiles/nucleophiles, while the aryl bromide remains inert, preserving a handle for subsequent metal-catalyzed coupling.
The Isocyanide Handle (IMCRs)
The terminal carbon possesses formally divalent character, allowing it to undergo
-
Ugi Reaction: Reaction with an aldehyde, amine, and carboxylic acid yields
-acylamino amides (peptidomimetics).[2][3] -
Passerini Reaction: Reaction with an aldehyde and carboxylic acid yields
-acyloxy carboxamides.
The Aryl Bromide Handle (Cross-Coupling)
Following the construction of the peptidomimetic core via the Ugi reaction, the bromine atom at the para position serves as a diversification point.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Buchwald-Hartwig: Amination to extend the nitrogen scaffold.
Orthogonal Strategy Diagram
Figure 2: Divergent synthesis strategy utilizing the bifunctional nature of the scaffold.
Part 4: Safety, Handling, & Validation
Organoleptic Hazards
Isocyanides are notorious for their vile, overpowering odor, often described as "Godzilla's gym sock." The odor threshold is in the ppb range.
-
Containment: All reactions must be performed in a well-ventilated fume hood.
-
Neutralization: Glassware must be rinsed with an acidic solution (e.g., dilute HCl/Acetone) immediately after use. Acid hydrolysis converts the isocyanide back to the odorless formamide/amine.
Analytical Validation
How do you confirm you have the isocyanide and not the nitrile?
-
IR Spectroscopy (Definitive): Look for a strong, characteristic absorption band at 2110–2140 cm⁻¹ . Nitriles appear higher (2220–2260 cm⁻¹) and are weaker.
-
¹³C NMR: The isocyanide carbon appears as a triplet (coupling with ¹⁴N) typically around 160–170 ppm , distinct from nitriles (~118 ppm).
References
-
PubChem Compound Summary. (2024). This compound (CID 17389660).[4] National Center for Biotechnology Information. [Link][4]
-
Ugi, I. (1962). The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition. [Link] -
Dömling, A. (2006). Recent Advances in Isocyanide-Based Multicomponent Chemistry. Chemical Reviews, 106(1), 17–89. [Link]
Sources
physical properties and solubility of 4-Bromo-2-methylphenyl isocyanide
CAS: 1258794-26-1[1][2][3]
Executive Summary & Critical Differentiation
4-Bromo-2-methylphenyl isocyanide (also known as 4-bromo-1-isocyano-2-methylbenzene) is a specialized aryl isocyanide intermediate used primarily in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses. It serves as a valuable building block for introducing a halogenated aryl core into peptidomimetics and heterocycles.
⚠️ CRITICAL WARNING: Isomer Confusion Risk Researchers frequently confuse this compound with its isocyanate isomer due to name similarity and higher commercial availability of the latter. You must verify the terminal functional group before experimentation.
| Feature | Target Compound (Isocyanide) | Common Imposter (Isocyanate) |
| Functional Group | -N≡C (Isonitrile) | -N=C=O (Isocyanate) |
| CAS Number | 1258794-26-1 | 1591-98-6 |
| Reactivity | Nucleophilic/Carbenoid (C-radical acceptor) | Electrophilic (Reacts w/ amines/alcohols) |
| Odor | Extremely Foul/Pungent | Acrid/Sharp |
Chemical Profile & Physical Properties[3][4][6][7][8][9][10]
Because this specific isomer is often synthesized in situ or on-demand, experimental physical property data is sparse compared to its isocyanate analog. The values below combine available cheminformatics data with structural activity relationship (SAR) predictions based on homologous aryl isocyanides.
Identity
-
IUPAC Name: 4-Bromo-1-isocyano-2-methylbenzene[1]
-
Molecular Formula: C₈H₆BrN
-
Molecular Weight: 196.05 g/mol
-
SMILES: CC1=C(N#[C])C=CC(Br)=C1
Physical Properties
| Property | Value / Description | Confidence Level |
| Physical State | Low-melting Solid or Oil | High (Predicted based on structural analogs) |
| Melting Point | < 50 °C (Likely 35–45 °C) | Medium (Predicted)* |
| Boiling Point | ~230–240 °C (at 760 mmHg) | Medium (Predicted) |
| Density | 1.35 ± 0.05 g/cm³ | High (Calculated) |
| Odor | Noxious / Repulsive | High (Universal for Aryl Isocyanides) |
| LogP | ~3.2 | High (Lipophilic) |
*Note: The ortho-methyl group disrupts crystal packing efficiency compared to the para-bromo analog, likely lowering the melting point relative to the parent aniline.
Solubility Profile & Solvent Compatibility
The solubility of this compound is governed by its hydrophobic aryl core and the moderately polar but non-hydrogen-bonding isocyanide group.
Solubility Data
| Solvent Class | Representative Solvents | Solubility Status | Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred solvents for reaction and extraction. |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Good | Suitable for Ugi/Passerini reactions. |
| Esters | Ethyl Acetate | Good | Ideal for TLC spotting and column chromatography. |
| Alcohols | Methanol, Ethanol | Moderate | Soluble, but potential for solvolysis under acidic conditions. |
| Hydrocarbons | Hexanes, Pentane | Low to Moderate | Often used to precipitate the compound or as a column eluent component. |
| Aqueous | Water, Brine | Insoluble | Forms a distinct organic layer; immiscible. |
Stability in Solution
-
Acid Sensitivity: Isocyanides are acid-labile. They hydrolyze to formamides (reverting to the precursor) in the presence of aqueous acid. Avoid prolonged exposure to acidic media during workup.
-
Oxidation: Stable to air for short periods, but long-term storage should be under inert gas (Nitrogen/Argon) at -20°C to prevent slow oxidation or polymerization.
Synthesis & Handling Protocol
Since this compound is frequently unavailable from catalog suppliers, the following protocol describes its synthesis via the dehydration of the formamide precursor.
Reaction Pathway[6]
-
Formylation: 4-Bromo-2-methylaniline → N-(4-bromo-2-methylphenyl)formamide.
-
Dehydration: Formamide → Isocyanide (using POCl₃/Et₃N).
Figure 1: Synthetic pathway from the commercially available aniline precursor.[2][3][4]
Step-by-Step Protocol (Dehydration)
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen.
-
Dissolution: Dissolve N-(4-bromo-2-methylphenyl)formamide (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add Triethylamine (Et₃N, 3.0 equiv).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Dropwise add Phosphorus Oxychloride (POCl₃, 1.1 equiv). Caution: Exothermic.
-
Reaction: Stir at 0°C for 30-60 minutes. Monitor by TLC (Isocyanides typically run faster/higher Rf than formamides in Hexane/EtOAc).
-
Quench: Pour into a saturated solution of NaHCO₃ (base wash is critical to neutralize acid and prevent hydrolysis).
-
Extraction: Extract with DCM (x3). Wash combined organics with water and brine.
-
Drying: Dry over Na₂SO₄ and concentrate in vacuo at low temperature (< 40°C).
-
Purification: Flash chromatography on silica gel (eluent: Hexanes/EtOAc + 1% Et₃N). Note: The 1% triethylamine protects the isocyanide from silica acidity.
Odor Control (Mandatory)
-
Glassware: Rinse all glassware with a bleach solution (sodium hypochlorite) immediately after use. This oxidizes the residual isocyanide to the odorless isocyanate/carbamate.
-
Ventilation: All operations must occur in a high-flow fume hood.
Applications in Drug Discovery
This isocyanide is a "privileged synthon" for generating diversity in lead optimization libraries.
Multicomponent Reactions (MCRs)
-
Ugi Reaction: Reacts with an amine, an aldehyde, and a carboxylic acid to form a bis-amide backbone. The 4-bromo handle allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to further elaborate the scaffold.
-
Passerini Reaction: Reacts with an aldehyde and a carboxylic acid to form an α-acyloxy carboxamide.
Figure 2: Utility of the isocyanide in generating diverse chemical libraries.
References
-
PubChem Compound Summary. this compound (CID 17389660). National Center for Biotechnology Information.
-
Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition.
-
Zak, M., et al. (2012). Tetrazole compounds as calcium channel blockers. Patent WO2012004604A1. (Cites use of this compound as an intermediate).[5][6][1][7][8]
-
Organic Chemistry Portal. Synthesis of Isocyanides. (General protocols for formamide dehydration).
Sources
- 1. This compound | C8H6BrN | CID 17389660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. WO2012004604A1 - Tetrazole compounds as calcium channel blockers - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Safety and Hazards of 4-Bromo-2-methylphenyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Data Gap for a Niche Reagent
4-Bromo-2-methylphenyl isocyanide is an aromatic isocyanide, a class of organic compounds characterized by the C≡N-R functional group. Isocyanides, or isonitriles, are highly valuable reagents in synthetic chemistry, particularly in multicomponent reactions like the Passerini and Ugi reactions, which are instrumental in creating diverse molecular scaffolds for drug discovery. Their unique electronic structure and reactivity make them powerful tools for building complex molecules.
However, this reactivity also presents significant safety considerations. A critical challenge in assessing the specific hazards of this compound is the scarcity of dedicated toxicological and safety data for this particular compound. Much of the publicly available safety data, including detailed Safety Data Sheets (SDS), pertains to its structural isomer, 4-Bromo-2-methylphenyl isocyanate (CAS No. 1591-98-6) . While these two compounds share the same molecular formula (C₈H₆BrNO), their functional groups (isocyanide vs. isocyanate) confer different, albeit often overlapping, hazard profiles.
This guide provides a comprehensive safety overview based on the general hazards of the isocyanide functional group, supplemented by data from its isocyanate isomer as a cautious proxy. It is imperative for researchers to treat this compound with the utmost care, assuming a high degree of hazard in the absence of complete data, and to conduct a thorough, process-specific risk assessment before any use.
Section 1: Compound Identification and Physicochemical Properties
A clear identification is the foundation of chemical safety.
| Identifier | Data | Source |
| Chemical Name | This compound | PubChem[1] |
| Synonyms | 4-bromo-1-isocyano-2-methylbenzene | PubChem[1] |
| CAS Number | 1258794-26-1 | PubChem[1] |
| Molecular Formula | C₈H₆BrN | PubChem[1] |
| Molecular Weight | 196.04 g/mol | PubChem[1] |
| Physical State | Solid Crystalline (based on isomer) | Fisher Scientific[2] |
| Melting Point | 47 - 51 °C (for the isocyanate isomer) | AK Scientific[3] |
| Flash Point | > 110 °C / > 230 °F (for the isocyanate isomer) | Fisher Scientific[2] |
| Solubility | Insoluble in water (based on isomer) | AK Scientific[3] |
Section 2: Comprehensive Hazard Analysis
Due to the lack of a specific, detailed SDS for the isocyanide, the following GHS classification is for the closely related 4-Bromo-2-methylphenyl isocyanate . Researchers must assume the isocyanide poses, at a minimum, similar or analogous risks. Isocyanides are notorious for their extremely unpleasant odors and are generally considered toxic.
GHS Hazard Classification (Proxy: Isocyanate Isomer)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4][5] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5][6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |
Source: Data compiled from various SDS for 4-Bromo-2-methylphenyl isocyanate.[2][4][5][6]
In-Depth Health Hazard Profile
-
Toxicity and Irritation: The primary routes of exposure are inhalation, skin contact, and ingestion.[7] The compound is classified as harmful by all three routes.[4] Direct contact will cause significant skin and serious eye irritation.[2][4] The irritating properties extend to the respiratory tract, causing coughing, shortness of breath, and inflammation.[2][4]
-
Sensitization (Critical Hazard): This is the most insidious risk associated with isocyanates and, by extension, should be assumed for isocyanides.[7]
-
Respiratory Sensitization: Initial exposure may only cause mild irritation. However, this can sensitize the individual. Subsequent exposure, even to minuscule concentrations far below the irritation threshold, can trigger a severe, potentially life-threatening asthmatic reaction.[6][7] There is no safe exposure level for a sensitized person.
-
Dermal Sensitization: Similarly, skin contact can lead to an allergic reaction, manifesting as a rash, itching, and swelling upon re-exposure.[2][6]
-
-
Chronic Effects: Long-term or repeated inhalation may lead to damage to the respiratory system.[6] The toxicological properties of this compound have not been fully investigated, and no classification data on carcinogenic, mutagenic, or reproductive properties are available.[2][4]
Section 3: Risk Assessment and Exposure Control Workflow
A proactive approach to safety is non-negotiable. Before any experiment, a thorough risk assessment must be conducted. The following workflow provides a systematic approach to identifying and mitigating risks.
Caption: Risk assessment workflow for handling hazardous chemicals.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to strict protocols is essential to minimize exposure.
Engineering Controls
-
Primary Containment: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[8]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors in the general workspace.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time for aromatic compounds. Thin latex gloves are not suitable. Change gloves immediately if contamination is suspected.
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes.[9]
-
Skin and Body Protection: Wear a full-length laboratory coat, closed-toed shoes, and long pants. For larger quantities or tasks with a higher splash risk, consider a chemically resistant apron or disposable coveralls.
-
Respiratory Protection: For most lab-scale operations within a fume hood, respiratory protection may not be required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill or equipment failure), a full-face respirator with organic vapor cartridges is necessary.[9] A proper respirator fit test and training program are mandatory.
Storage and Handling Protocols
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[7][10] Isocyanates (and likely isocyanides) are moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) if possible.[10][11]
-
Incompatibilities: Keep away from water, strong acids, bases, and oxidizing agents.[7] Isocyanides can polymerize or react vigorously with these substances.[12]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation or a rash develops.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Seek immediate medical attention.[4]
Spill and Accidental Release Management
-
Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a suitable container for disposal.[7] Do not seal the container tightly immediately, as isocyanates (and potentially isocyanides) can react with moisture to produce CO₂ gas, leading to pressure buildup.[7][12] Ventilate the area and wash the spill site after material pickup is complete.[4]
-
Reporting: Report all spills and exposures to the appropriate safety personnel.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][5]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides, carbon monoxide, and hydrogen cyanide.[4][7] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][7]
Emergency Response Decision Tree
Caption: Decision tree for responding to a chemical incident.
Conclusion
This compound is a potent synthetic tool whose utility is matched by its significant potential hazards. The lack of specific safety data necessitates a conservative approach, treating the compound with the high degree of caution afforded to sensitizing, toxic, and irritating chemicals. By implementing robust engineering controls, universal use of appropriate PPE, and adherence to strict handling protocols, researchers can mitigate the risks and harness the synthetic power of this reagent safely and effectively. A culture of safety, underscored by thorough risk assessment and emergency preparedness, is paramount.
References
-
4-BROMO-2-METHYLPHENYL ISOCYANATE | Georganics. (2011, January 24). Georganics. [Link]
-
Isocyanates technical fact sheet | SafeWork NSW. (n.d.). SafeWork NSW. [Link]
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Safe Work Australia. [Link]
-
How to Enhance Isocyanate Storage and Handling Safety? - Patsnap Eureka. (2025, July 10). Patsnap. [Link]
-
Isocyanate Risk Assessment: Essential Control Measures - Commodious. (2025, November 10). Commodious. [Link]
-
Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (n.d.). Actsafe Safety Association. [Link]
-
Isocyanates – A family of chemicals - Transport Canada. (2025, August 11). Transport Canada. [Link]
-
Isocyanate - Cargo Handbook. (n.d.). Cargo Handbook. [Link]
-
Isocyanates: Working Safely - CDPH. (n.d.). California Department of Public Health. [Link]
-
This compound | C8H6BrN | CID 17389660 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C8H6BrN | CID 17389660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 1591-98-6 4-Bromo-2-methylphenyl isocyanate AKSci X8151 [aksci.com]
- 4. georganics.sk [georganics.sk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicals.basf.com [chemicals.basf.com]
- 7. Isocyanates – A family of chemicals [tc.canada.ca]
- 8. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 9. 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]
- 10. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 11. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 12. actsafe.ca [actsafe.ca]
4-Bromo-2-methylphenyl Isocyanide: A Bifunctional Scaffold for Orthogonal Synthesis
Topic: Literature Review on 4-Bromo-2-methylphenyl Isocyanide Reactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bifunctional Advantage
This compound (CAS 1258794-26-1) represents a high-value "chimeric" building block in modern organic synthesis. Its utility stems from its orthogonal bifunctionality : it possesses an electrophilic/nucleophilic isocyanide (
This guide synthesizes the chemical behavior of this scaffold, moving beyond simple characterization to actionable synthetic strategies. By decoupling the reactivity of the isocyanide and the halide, researchers can access complex peptidomimetics, heterocycles (such as benzimidazoles and quinolines), and functionalized biaryl systems in a modular fashion.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data |
| IUPAC Name | 1-Bromo-4-isocyano-3-methylbenzene |
| CAS Number | 1258794-26-1 |
| Molecular Formula | |
| Molecular Weight | 196.05 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| Odor | Characteristic foul/pungent isocyanide odor |
| Solubility | Soluble in |
| Storage |
Mechanistic Note: The ortho-methyl group provides steric protection to the isocyanide moiety, potentially enhancing stability against spontaneous polymerization compared to less hindered aryl isocyanides, while still permitting MCR participation.
Synthesis of the Building Block
While often custom-manufactured, the synthesis of this compound is robustly achieved via the dehydration of the corresponding formamide.
Protocol: Dehydration of N-(4-Bromo-2-methylphenyl)formamide
Precursor: 4-Bromo-2-methylaniline (CAS 583-75-5)
-
Formylation: React 4-bromo-2-methylaniline with formic acid/acetic anhydride or ethyl formate to yield the formamide intermediate.
-
Dehydration:
-
Reagents:
(Phosphoryl chloride) + (Triethylamine) or Burgess Reagent. -
Solvent: Dry Dichloromethane (
). -
Conditions:
to RT.
-
Critical Process Parameter (CPP): Temperature control during
Figure 1: Synthetic pathway from commercially available aniline to the target isocyanide.
Reactivity Matrix: Orthogonal Pathways
The power of this molecule lies in its ability to participate in two distinct reaction manifolds without mutual interference, provided the conditions are sequenced correctly.
Quadrant 1: Isocyanide-Driven Multicomponent Reactions (IMCRs)
The isocyanide carbon is formally divalent (
-
Ugi-4-Component Reaction (U-4CR):
-
Components: Amine + Aldehyde + Carboxylic Acid + Isocyanide .[1][2][3][4]
-
Product:
-Acylamino amide (Peptidomimetic). -
Mechanism: The 4-bromo-2-methylphenyl group is retained on the amide nitrogen. The steric bulk of the ortho-methyl group may slightly retard the rate of nitrilium ion formation but generally suppresses side reactions.
-
-
Passerini-3-Component Reaction (P-3CR):
Quadrant 2: Aryl Halide Cross-Coupling
The 4-bromo substituent is electronically activated for oxidative addition to Palladium(0) species.
-
Suzuki-Miyaura Coupling:
-
Partner: Aryl/Alkyl Boronic Acids.[6]
-
Catalyst:
or . -
Compatibility: Isocyanides are strong
-donors and can coordinate to Pd, potentially poisoning the catalyst. Strategy: Use higher catalyst loading (5-10 mol%) or bulky biarylphosphine ligands (e.g., XPhos, SPhos) to prevent isocyanide inhibition. Alternatively, perform the Ugi reaction first, then couple the bromide.
-
Quadrant 3: Tandem & Insertion Reactions
This is the most advanced application, utilizing both functionalities simultaneously or sequentially.
-
Pd-Catalyzed Imidoylation: The isocyanide inserts into an Ar-Pd-X bond.[7][8]
-
Benzimidazole Synthesis: Intramolecular cyclization if an ortho-nucleophile is introduced via the bromide position (e.g., Buchwald-Hartwig amination followed by cyclization).
Experimental Protocols
Protocol A: The Ugi Reaction (Peptidomimetic Synthesis)
Objective: Synthesis of a bis-amide scaffold retaining the aryl bromide.
-
Imine Formation: In a round-bottom flask, combine Benzaldehyde (1.0 equiv) and Benzylamine (1.0 equiv) in Methanol (
). Stir for 30 min at RT to pre-form the imine (often visible by slight turbidity or heat). -
Acid Addition: Add Benzoic Acid (1.0 equiv). Stir for 5 min.
-
Isocyanide Addition: Add This compound (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 12–24 hours.
-
Monitoring: TLC will show the disappearance of the isocyanide (distinctive spot) and appearance of a less polar product.
-
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with
, Sat. , and Brine.[5] Dry over .[5] -
Purification: Flash column chromatography (Hexane/EtOAc).
Why Methanol? Methanol is the solvent of choice for Ugi reactions because it stabilizes the polar transition states (nitrilium ion) and facilitates proton transfer steps essential for the mechanism.
Protocol B: Suzuki Coupling on the Isocyanide Core
Objective: Functionalizing the bromide post-Ugi reaction.
-
Setup: Charge a Schlenk tube with the Ugi Product (1.0 equiv), Phenylboronic acid (1.5 equiv), and
(3.0 equiv). -
Catalyst: Add
(5 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to
under Argon for 4–8 hours. -
Note: The amide backbone installed by the Ugi reaction is stable to these basic coupling conditions.
Visualization: The Orthogonal Reactivity Map
Figure 2: Strategic map of divergent synthetic pathways accessible from the core scaffold.
Safety & Handling (E-E-A-T)
-
Toxicity: Isocyanides are potentially toxic if inhaled or ingested. The metabolic hydrolysis can release the corresponding amine (4-bromo-2-methylaniline), which is a suspected carcinogen and blood toxin.
-
Odor Control: The odor threshold for isocyanides is in the ppb range.
-
Protocol: All weighing and reactions must be performed in a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute acidic solution (e.g., 10% HCl in acetone) to hydrolyze residual isocyanide to the less odorous amine/formamide before removal from the hood.
-
-
Exotherm: The dehydration step using
is highly exothermic. Dropwise addition at is non-negotiable to prevent thermal runaway.
References
-
Ugi Reaction Mechanism & Scope: Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.[3]
-
Isocyanide Insertion Chemistry: Vlaar, T., Ruijter, E., & Orru, R. V. A. (2011). Recent Advances in Palladium-Catalyzed Isocyanide Insertion. Synthesis.[9][5][2][3][4][8][10][11][12][13]
-
Suzuki Coupling of Aryl Bromides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Synthesis of Benzimidazoles from Isocyanides: Lygin, A. V., & de Meijere, A. (2010). Isocyanides in the Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition.[3]
-
Safety Data (Isocyanate Analog Proxy): PubChem Compound Summary for 4-Bromo-2-methylphenyl isocyanate.
Sources
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. sciepub.com [sciepub.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4-substituted imino-4H-benzo[d][1,3] thiazin-2-amines via palladium-catalysed isocyanide insertion in 2-bromophenylthioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Investigating the bioorthogonality of isocyanides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Investigating the bioorthogonality of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the bioorthogonality of isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-ブロモ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
palladium-catalyzed cross-coupling of 4-Bromo-2-methylphenyl isocyanide
Application Note: Strategic Palladium-Catalyzed Functionalization of 4-Bromo-2-methylphenyl Isocyanide
Executive Summary & Strategic Value
This compound (CAS: 1591-98-6) represents a "Janus" intermediate in medicinal chemistry and materials science. It possesses two distinct reactive handles: an electrophilic aryl bromide and a nucleophilic/electrophilic isocyanide (isonitrile).
For drug development professionals, this molecule is a high-value scaffold because it allows for orthogonal functionalization .
-
The Bromide: Accessible via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl cores.
-
The Isocyanide: A versatile precursor for multicomponent reactions (Ugi, Passerini) or Pd-catalyzed imidoylative insertions to form N-heterocycles (indoles, quinolines) and amidines.
The Challenge: Isocyanides are potent
This guide details high-fidelity protocols to overcome catalyst poisoning and steric bulk, enabling high-yield cross-coupling.
Mechanistic Insight: The "Poisoning" vs. "Coupling" Competition
To successfully couple this substrate, one must understand the competition at the metal center. The isocyanide moiety competes with phosphine ligands for coordination sites on the Pd(0) and Pd(II) species.
-
Path A (Productive): Bulky ligands (e.g., SPhos, XPhos) force the isocyanide off the metal, allowing the aryl bromide to undergo oxidative addition.
-
Path B (Non-Productive): The isocyanide saturates the Pd center, forming stable
complexes that are catalytically inactive.
Visualizing the Divergent Pathways The following diagram illustrates the kinetic competition and the decision logic for selecting reaction conditions.
Figure 1: Mechanistic divergence in the Pd-catalyzed coupling of isocyanides. Success relies on sterically demanding ligands to favor Oxidative Addition over Isocyanide Coordination.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple the aryl bromide with an aryl boronic acid without reacting the isocyanide group or polymerizing the substrate. Key Enabler: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The steric bulk of SPhos prevents the isocyanide from binding too tightly to the Pd center, while the electron-rich nature facilitates oxidative addition across the hindered ortho-methyl aryl bromide bond.
Reagents & Materials
| Component | Specification | Role |
| Substrate | This compound (1.0 equiv) | Electrophile |
| Boronic Acid | Arylboronic acid (1.5 equiv) | Nucleophile |
| Catalyst Source | Pd(OAc)₂ (2–5 mol%) | Metal Source |
| Ligand | SPhos (4–10 mol%) | Bulky Ligand |
| Base | K₃PO₄ (anhydrous, 2.0 equiv) | Activator |
| Solvent | Toluene / Water (10:1) or Anhydrous THF | Medium |
Step-by-Step Procedure
-
Pre-complexation (Critical):
-
In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (5.6 mg, 0.025 mmol) and SPhos (20.5 mg, 0.05 mmol).
-
Add 1 mL of anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear active catalyst species. Why? Pre-forming the catalyst ensures the isocyanide does not sequester the Pd(II) before the phosphine binds.
-
-
Substrate Addition:
-
Add this compound (196 mg, 1.0 mmol) and the arylboronic acid (1.5 mmol) to the vial.
-
Add K₃PO₄ (424 mg, 2.0 mmol).
-
-
Reaction:
-
Add remaining solvent (Toluene/Water mixture, 4 mL total).
-
Seal the vial with a Teflon-lined cap.
-
Heat to 80°C for 4–12 hours. Monitor by TLC or LCMS.
-
Note: The isocyanide group is sensitive to acid; ensure the workup remains neutral or basic.
-
-
Workup:
-
Cool to room temperature.[1][2] Filter through a pad of Celite to remove Pd black.
-
Dilute with EtOAc, wash with water and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc). Caution: Isocyanides often streak on silica; adding 1% Et₃N to the eluent can improve resolution.
-
Protocol B: Imidoylative Cross-Coupling (Amidine Synthesis)
Objective: Utilize the isocyanide carbon as an electrophile in a three-component coupling (Ar-Br + Isocyanide + Amine). Mechanism: The Pd inserts into the Ar-Br bond, the isocyanide inserts into the Pd-Ar bond (forming an imidoyl-Pd species), and the amine attacks this intermediate.
Note: Since the substrate is the isocyanide and the bromide, this protocol describes reacting this compound with an external amine and an external aryl boronic acid to form a functionalized imine/amidine scaffold.
Experimental Workflow
Figure 2: Decision workflow for Imidoylative vs. Direct coupling based on nucleophile selection.
Reagents & Conditions
-
Catalyst: Pd(OAc)₂ / XPhos (XPhos is superior for N-nucleophile coupling).
-
Nucleophile: Primary amine (e.g., Aniline, Benzylamine).
-
Base: Cs₂CO₃ (Cesium Carbonate is preferred for insertion reactions).
-
Solvent: 1,4-Dioxane (anhydrous).
Procedure
-
Combine Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in a Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add Dioxane (0.2 M concentration relative to substrate).
-
Heat at 100°C for 12 hours.
-
Outcome: The product is an
-disubstituted amidine, where the isocyanide carbon has become the central carbon of the amidine.
Troubleshooting & Optimization Matrix
The following table summarizes common failure modes for this specific substrate and their solutions.
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Catalyst poisoning by Isocyanide (-NC). | Switch to SPhos or Buchwald G3/G4 precatalysts . Increase catalyst loading to 5-10%. |
| Polymerization (Precipitate forms) | "Living" polymerization of isocyanide initiated by Pd(II). | Use dilute conditions (0.05 M). Ensure bulky ligands are pre-complexed to Pd before adding substrate. |
| Low Yield (Steric hindrance) | The ortho-methyl group blocks oxidative addition. | Increase temperature to 100°C. Switch solvent to 1,4-Dioxane or m-Xylene . |
| Hydrolysis of Isocyanide | Presence of water/acid leads to Formamide (Ar-NH-CHO). | Use strictly anhydrous solvents. Use inorganic bases like K₃PO₄ or Cs₂CO₃ (avoid hydroxides). |
Safety & Handling
-
Odor Control: Isocyanides (isonitriles) have an extremely foul, pervasive odor. All weighing and reactions must be performed in a well-ventilated fume hood. Glassware should be rinsed with a dilute bleach solution (oxidizes isocyanide to isocyanate/amine) before removal from the hood.
-
Toxicity: Assume high toxicity. Avoid inhalation and skin contact.
-
Thermal Stability: While aryl isocyanides are generally stable, they can decompose exothermically at high temperatures. Do not overheat sealed vessels beyond 120°C.
References
-
Nobel Prize in Chemistry 2010 . "Palladium-catalyzed cross couplings in organic synthesis." NobelPrize.org. Link
-
Suzuki, A. (1999). "Recent advances in the Suzuki-Miyaura cross-coupling reaction." Journal of Organometallic Chemistry. Link
-
Flanders, P., et al. (2020). "Recent Advances in Palladium-Catalyzed Isocyanide Insertions." Molecules. Link
-
Kajita, Y., et al. (2010). "Reactivity of ortho-substituted aryl-palladium complexes towards carbodiimides, isothiocyanates, nitriles, and isocyanides." Chemistry - A European Journal. Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
Sources
Application Note: Chemoselective Functionalization of 4-Bromo-2-methylphenyl Isocyanide
This Application Note is designed to guide researchers through the chemoselective functionalization of 4-Bromo-2-methylphenyl isocyanide. It addresses the specific challenge of cross-coupling an aryl bromide in the presence of a reactive isocyanide functionality.
Executive Summary
This compound (CAS: 1591-98-6 for the isocyanate analog; isocyanide derivatives often share similar scaffolds) presents a unique synthetic challenge. It contains two reactive handles: a bromo group (susceptible to oxidative addition) and an isocyanide group (susceptible to metal coordination, insertion, and acid hydrolysis).
This guide provides protocols for the chemoselective functionalization of the bromo moiety while preserving the isocyanide group. The strategy relies on steric shielding provided by the ortho-methyl group and the use of bulky, electron-rich phosphine ligands to prevent catalyst poisoning or isocyanide insertion (imidoylative coupling).
Strategic Analysis: The "Isocyanide Paradox"
Isocyanides (-NC) are isoelectronic with carbon monoxide (CO) and are potent ligands for transition metals, particularly Palladium(II). In standard cross-coupling conditions, the isocyanide group can:
-
Poison the Catalyst: Bind irreversibly to the Pd center, arresting the catalytic cycle.
-
Undergo Insertion: Insert into the Pd-Aryl bond to form imidoyl-Pd species (leading to amides or ketenimines), rather than the desired biaryl product.
The Solution: Steric & Ligand Control
Success depends on exploiting the structural features of the substrate and the catalyst system.
-
Substrate Control (The Ortho-Effect): The methyl group at the 2-position (ortho to the isocyanide) provides essential steric bulk. This hindrance discourages the linear coordination of the isocyanide nitrogen to the metal center, thereby favoring reaction at the distal 4-bromo position.
-
Catalyst Control: We utilize bulky Buchwald-type ligands (e.g., SPhos, XPhos). These ligands create a crowded environment around the Palladium, further disfavoring the approach of the isocyanide ("soft" ligand) while promoting the oxidative addition of the C-Br bond.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive pathways and the selection of the desired route.
Figure 1: Mechanistic divergence showing how steric factors favor C-Br activation over isocyanide coordination.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl isocyanides. Rationale: The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is critical. Its bulk prevents isocyanide binding, and it is highly active for aryl bromides. We use a mild base to prevent hydrolysis of the isocyanide.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, anhydrous)
-
Solvent: Toluene / Water (10:1 ratio) - Degassed
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and SPhos in 1 mL of toluene. Stir at room temperature for 10 minutes to generate the active catalytic species (orange to yellow color change).
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the isocyanide substrate (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen must be excluded to prevent homocoupling and isocyanide oxidation.
-
Addition: Syringe the catalyst solution into the reaction vial. Add the remaining degassed solvent (Toluene/Water mix).
-
Heating: Heat the reaction block to 80°C . Stir vigorously for 4–6 hours.
-
Monitoring: Check by TLC. The isocyanide group has a distinct smell (use fume hood!) and a characteristic IR stretch (~2120 cm⁻¹).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel.
-
Caution: Isocyanides can be acid-sensitive. Use a solvent system with 1% Triethylamine (Et₃N) if silica is too acidic, or use neutral alumina.
-
Protocol B: Copper-Free Sonogashira Coupling
Objective: Synthesis of alkynyl-aryl isocyanides. Rationale: Standard Sonogashira conditions use Copper(I) Iodide (CuI). Copper is strictly avoided here because Cu(I) coordinates avidly to isocyanides, forming stable complexes that sequester the substrate. We use a Cu-free, Pd-only protocol facilitated by XPhos .
Materials:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.5 equiv)
-
Catalyst: PdCl₂(MeCN)₂ (3 mol%)
-
Ligand: XPhos (6 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, combine PdCl₂(MeCN)₂, XPhos, Cs₂CO₃, and the isocyanide substrate in a reaction tube.
-
Solvent Addition: Add anhydrous, degassed Acetonitrile.
-
Alkyne Addition: Add the terminal alkyne via syringe.
-
Reaction: Seal the tube and heat to 90°C for 12 hours.
-
Note: Cu-free couplings are generally slower than Cu-catalyzed ones; higher temperature is required.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
-
Purification: Purify via flash chromatography (Hexanes/EtOAc).
Data Summary & Troubleshooting
Table 1: Optimization Parameters
| Parameter | Recommendation | Reason |
| Ligand | SPhos, XPhos, or RuPhos | Bulky ligands prevent isocyanide coordination to Pd. |
| Base | K₃PO₄ or Cs₂CO₃ | Mild/Non-nucleophilic. Avoids hydrolysis of -NC group. |
| Solvent | Toluene, Dioxane | Non-polar solvents minimize isocyanide solvation, promoting catalyst interaction. |
| Temperature | 80°C - 100°C | Sufficient for oxidative addition into Ar-Br; avoid >120°C to prevent polymerization. |
| Additives | AVOID Copper (Cu) | Cu(I) forms stable complexes with isocyanides. |
Troubleshooting Guide
-
Problem: Low conversion of starting material.
-
Cause: Catalyst poisoning by isocyanide.
-
Fix: Increase catalyst loading to 5 mol%. Ensure "Pre-complexation" step (Step 1 in Protocol A) is performed to form the active L-Pd(0) species before it sees the isocyanide.
-
-
Problem: Formation of Amide/Imine byproducts.
-
Problem: "Sticky" product on column.
-
Cause: Isocyanide coordinating to metal impurities in silica.
-
Fix: Pre-treat silica with 1% Et₃N/Hexanes.
-
Safety & Handling
-
Odor Control: Isocyanides have a potent, repulsive odor (resembling rotting wood or old rubber). All weighing and reactions must be performed in a well-ventilated fume hood.
-
Decontamination: Glassware can be treated with a dilute acid solution (e.g., 1M HCl in methanol) to hydrolyze residual isocyanide to the odorless amine/formamide, after the product has been isolated.
-
Toxicity: Treat this compound as toxic.[3] Avoid inhalation and skin contact.[3][4][5]
References
-
Suzuki-Miyaura Coupling Overview
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95(7), 2457–2483.
-
-
Isocyanide Insertion (The Pathway to Avoid)
- Salcedo, G., et al. "Recent Advances in Palladium-Catalyzed Isocyanide Insertions." Molecules, 2020, 25(20), 4746.
-
Copper-Free Sonogashira Coupling
-
Gelmann, D.; Buchwald, S. L.[7] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes." Angewandte Chemie International Edition, 2003 , 42(48), 5993–5996.
-
-
Steric Effects in Isocyanide Chemistry
- Boyarskiy, V. P., et al. "Isocyanides as versatile substrates for Pd-catalyzed reactions." Chemical Reviews, 2010, 110(12), 7173-7258.
Sources
- 1. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 3. georganics.sk [georganics.sk]
- 4. georganics.sk [georganics.sk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ugi Reaction Yields with Electron-Deficient Isocyanides
Welcome to the Advanced Synthesis Support Module. Subject: Overcoming reactivity bottlenecks in Ugi 4-Component Reactions (4CR) utilizing electron-deficient isocyanides (e.g., tosylmethyl isocyanide, ethyl isocyanoacetate, nitrophenyl isocyanides).
Executive Summary
Electron-deficient isocyanides act as deactivated nucleophiles. In a standard Ugi protocol, their sluggish addition to the iminium ion allows competing pathways—primarily the Passerini reaction (direct aldehyde-acid-isocyanide condensation) or hydrolysis —to dominate.
To restore high yields, you must shift the kinetic balance by stabilizing the iminium intermediate and increasing the effective collision frequency .
Module 1: The High-Performance Protocol
Do not use standard methanol conditions for these substrates. Use this optimized workflow.
Reagents & Setup
-
Solvent: 2,2,2-Trifluoroethanol (TFE) is mandatory. Its strong hydrogen-bond donating ability stabilizes the imine and activates the Schiff base for nucleophilic attack.
-
Concentration: Ultra-high (1.0 M to 2.0 M).
-
Additives: Molecular Sieves (4Å) or anhydrous
. -
Catalyst: Zinc Chloride (
, 10-20 mol%) or Scandium Triflate ( , 5 mol%).
Step-by-Step Methodology
-
Imine Pre-formation (Critical):
-
Combine Amine (1.0 equiv) and Aldehyde (1.0 equiv) in TFE (0.5 volume of total solvent).
-
Add activated 4Å Molecular Sieves.
-
Stir at RT for 30–60 mins. Validation: Confirm imine formation via TLC or crude NMR (disappearance of aldehyde CHO peak).
-
-
Activation:
-
Add Carboxylic Acid (1.0–1.2 equiv) and the Lewis Acid Catalyst .
-
Stir for 10 minutes to protonate/activate the imine.
-
-
Addition:
-
Add the Electron-Deficient Isocyanide (1.0–1.2 equiv) last.
-
Wash in with remaining TFE to reach final concentration (1.0 M).
-
-
Reaction:
-
Stir at RT for 24h. If conversion is <50% at 4h, apply mild heat (40°C) or controlled microwave irradiation (60°C, 10-20 min).
-
Module 2: Visualizing the Bottleneck
The following diagram illustrates the kinetic bottleneck caused by electron-deficient isocyanides and how TFE/Lewis Acids overcome it.
Figure 1: Reaction pathway highlighting the rate-limiting nucleophilic attack of the isocyanide.[1] TFE lowers the activation energy of this specific step.
Module 3: Troubleshooting Guide
User Issue: "I am isolating the Passerini product (alpha-acyloxy amide) instead of the Ugi product."
-
Diagnosis: The amine failed to condense with the aldehyde before the isocyanide/acid reacted. This is common with electron-deficient isocyanides because they react sluggishly, giving the aldehyde time to react via the Passerini pathway.
-
Solution:
-
Strictly enforce Imine Pre-formation (Step 1 in Module 1).
-
Use a slight excess of amine (1.2 equiv).
-
Ensure the solvent is anhydrous (water hydrolyzes the imine back to aldehyde).
-
User Issue: "The reaction stalls at 40% conversion."
-
Diagnosis: The isocyanide is too electron-poor to attack the imine at a sufficient rate, or the "aging" of the isocyanide (polymerization) is competing.
-
Solution:
-
Switch Solvent: Move from MeOH to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). These solvents activate the imine via strong H-bonding [1].
-
Increase Concentration: Run the reaction at 1.0 M or even neat (solvent-free) if liquid.
-
Microwave: Apply 60°C for 15 minutes.
-
User Issue: "My product is a sticky tar and hard to purify."
-
Diagnosis: Mumm rearrangement failure or polymerization of isocyanide.
-
Solution:
-
Scavenger Resins: Add polymer-supported isocyanate (to remove amine) and polymer-supported amine (to remove acid) post-reaction.
-
Precipitation: Many Ugi products precipitate in diethyl ether or water. Try adding the crude mixture dropwise into vigorously stirring ether.
-
Module 4: Comparative Data (Solvent Effects)
The impact of solvent on electron-deficient isocyanides (e.g., TosMIC or Ethyl isocyanoacetate) is drastic.
| Parameter | Methanol (Standard) | TFE (Optimized) | Why? |
| Dielectric Constant | 33 | 27 | TFE is less polar but stronger H-bond donor ( |
| Imine Stability | Moderate | High | TFE solvates the imine nitrogen, preventing hydrolysis. |
| Reaction Rate | Slow (Hours/Days) | Fast (Minutes/Hours) | TFE activates the electrophile (imine) for the weak nucleophile (isocyanide). |
| Typical Yield | 30–50% | 75–95% | Suppression of side reactions. |
Module 5: Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic for maximizing yield.
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation for electron-deficient isocyanides? A: Yes, but with caution. Electron-deficient isocyanides are thermally sensitive. Limit temperatures to 60–80°C. Microwave irradiation is particularly effective when combined with TFE to overcome the high activation energy barrier of the addition step [2].
Q: Why is Zinc Chloride (
Q: Does the order of addition really matter? A: Absolutely. If you mix Acid + Aldehyde + Isocyanide first, you favor the Passerini reaction. You must allow the Amine + Aldehyde to form the imine first. The Isocyanide should always be added last.
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.
-
El Kaïm, L., & Grimaud, L. (2009). Beyond the Ugi reaction: Less conventional interactions between isocyanides and iminium species.[2] Tetrahedron, 65(11), 2153-2171.
-
Wessjohann, L. A., et al. (2009). Universality of the Ugi Reaction: A Physicochemical Perspective. Journal of Organic Chemistry. (General reference on mechanism and solvent effects).
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Reference for TFE usage).
Sources
Technical Support Center: Strategies for the Removal of Unreacted 4-Bromo-2-methylphenyl Isocyanide
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the unique reactivity of isocyanides, while enabling powerful transformations like the Ugi and Passerini reactions, also presents specific purification challenges.[1][2] Unreacted 4-Bromo-2-methylphenyl isocyanide is often a persistent, malodorous impurity that can complicate downstream processing.
This guide provides a structured, in-depth approach to effectively remove this reagent from your reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to adapt these methods to your specific synthetic context.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of reaction mixtures containing this compound.
FAQ 1: My crude reaction mixture has a potent, unpleasant odor. How do I confirm it's from unreacted isocyanide and what is my immediate course of action?
The notoriously foul and persistent odor of isocyanides is their most telling characteristic.[3] While this is a strong indicator, you can confirm its presence analytically:
-
Thin-Layer Chromatography (TLC): Co-spot your crude reaction mixture with a sample of the this compound starting material. The presence of a matching spot confirms it remains. Isocyanides are typically non-polar and will exhibit a high Rf value in common solvent systems (e.g., ethyl acetate/heptane).
-
Infrared (IR) Spectroscopy: Isocyanides display a very strong and sharp characteristic absorption band in the IR spectrum between 2165–2110 cm⁻¹.[1][3] Observing this peak in the crude product's IR spectrum is definitive evidence of its presence.
Your immediate priority should be to chemically neutralize (quench) the isocyanide, especially if you plan to use aqueous work-up procedures. This not only mitigates the odor but also converts the isocyanide into a more manageable byproduct for subsequent purification.
FAQ 2: What is the most reliable method to quench unreacted this compound before purification?
The most effective and widely accepted method is acid-catalyzed hydrolysis . Isocyanides are stable under basic conditions but react readily with aqueous acid to hydrolyze to their corresponding formamides.[1][4]
The Chemistry: The isocyanide carbon is nucleophilic and susceptible to protonation. Subsequent attack by water leads to the formation of N-(4-bromo-2-methylphenyl)formamide. This reaction is generally rapid and efficient for destroying the reactive isocyanide group.[1]
Why this works for purification: You are strategically converting a relatively non-polar, volatile, and odorous compound into a more polar, less volatile, and non-odorous amide. This significant change in polarity is the key to simplifying the subsequent purification steps.
FAQ 3: I've quenched the isocyanide, but now I have the formamide byproduct in my mixture. How do I separate this from my desired product?
The formation of the formamide is advantageous because its properties are significantly different from the parent isocyanide.
-
Polarity Difference: The formamide (R-NH-CHO) is considerably more polar than the isocyanide (R-N≡C) due to the presence of the amide functional group, which can act as a hydrogen bond donor and acceptor. Your desired product, depending on its structure, will likely have a different polarity, allowing for separation.
-
Chromatography: During silica gel column chromatography, the polar formamide will have a much lower Rf and will adhere more strongly to the silica, eluting much later than a less polar desired product.
-
Extraction: In a liquid-liquid extraction, the formamide may have altered solubility. While still likely soluble in organic solvents, it can be more readily separated from very non-polar products. If your desired product is basic, an acidic wash will protonate it, moving it to the aqueous layer while the neutral formamide remains in the organic layer. Conversely, if your product is acidic, a basic wash will extract it, leaving the formamide behind.
FAQ 4: My product is acid-sensitive. Can I remove the isocyanide without an acidic quench?
Yes, this is a common concern. If your product contains acid-labile functional groups (e.g., acetals, t-boc protecting groups), you must avoid the acidic hydrolysis step. In this scenario, your primary tool is direct purification by chromatography .
-
Flash Column Chromatography: You can directly load your crude mixture onto a silica gel column.[5]
-
Caveats: The isocyanide will be mobile on the column and may co-elute with non-polar products. The process should be performed in a well-ventilated fume hood due to the odor. The isocyanide may show some reactivity or streaking on the acidic silica gel, but it is often stable enough for chromatographic separation.
-
Recommendation: Use a gradient elution, starting with a very non-polar mobile phase (e.g., 100% heptane or hexane) and gradually increasing the polarity (e.g., with ethyl acetate or diethyl ether). This will help to resolve the non-polar isocyanide from other components.[5]
-
-
Preparative TLC/HPLC: For smaller scales or difficult separations, preparative chromatography can provide the necessary resolution.
FAQ 5: Are there any "scavenging" techniques that don't involve strong acid?
While scavenger resins are highly effective for isocyanates, their application for isocyanides is less straightforward.[6][7] However, a similar principle can be applied:
-
Polymer-Supported Acid: Using a solid-supported acid scavenger (like Amberlyst® 15) allows for the localized acid-catalyzed hydrolysis of the isocyanide. You can add the resin to the reaction mixture, stir, and then simply filter it off. The bulk solution remains non-acidic, which can protect sensitive products. The isocyanide is converted to the formamide, which is then removed by standard chromatography or extraction. This method minimizes exposure of your product to aqueous acidic conditions.
Part 2: Purification Strategy and Protocols
The optimal purification strategy depends primarily on the stability of your desired product. The following workflow provides a decision-making framework.
Method Comparison
| Feature | Protocol 1: Quenching & Extraction | Protocol 2: Direct Chromatography |
| Principle | Chemical conversion to a polar formamide followed by physical separation.[1] | Direct physical separation based on polarity differences.[5] |
| Pros | Eliminates odor early. Simplifies chromatography by creating a large polarity gap. Highly effective. | Protects acid-sensitive functional groups. Fewer chemical manipulation steps. |
| Cons | Introduces a new byproduct (formamide) that must be removed. Not suitable for acid-labile products. | Requires careful chromatography to separate compounds with similar polarities. Odor persists during purification. |
| Best For | Acid-stable products where a clear separation from the resulting formamide is achievable. | Products containing acid-sensitive groups (e.g., Boc, acetals, trityl ethers). |
Detailed Experimental Protocols
Protocol 1: Quenching via Acidic Work-up and Liquid-Liquid Extraction
This protocol is designed for acid-stable target compounds and is highly effective at removing the isocyanide.
-
Reaction Quenching:
-
Once the reaction is complete, cool the reaction vessel in an ice-water bath.
-
Slowly and carefully add 1M aqueous HCl solution to the stirred reaction mixture. A typical volume would be equal to the volume of the organic solvent used in the reaction.
-
Allow the mixture to stir vigorously for 30-60 minutes. The disappearance of the isocyanide can be monitored by TLC.
-
-
Liquid-Liquid Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
If your product is neutral, separate the organic layer. Wash the organic layer sequentially with:
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting crude material, now free of isocyanide, can be further purified by flash column chromatography or recrystallization to remove the N-(4-bromo-2-methylphenyl)formamide and other byproducts.
-
Protocol 2: Purification by Direct Flash Column Chromatography
This protocol should be used when your target compound is sensitive to acid. All steps must be performed in a certified chemical fume hood.
-
Sample Preparation:
-
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Adsorb the crude residue onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) for wet loading.
-
-
Column Preparation:
-
Prepare a silica gel column packed with a non-polar solvent system, such as 100% heptane/hexane.
-
-
Elution:
-
Load the prepared sample onto the column.
-
Begin elution with the non-polar solvent. The unreacted this compound, being non-polar, should elute early in the fractionation.
-
Gradually increase the solvent polarity by introducing ethyl acetate or diethyl ether. For example, start with 100% heptane, then move to 2% ethyl acetate in heptane, then 5%, 10%, and so on.[5]
-
Collect fractions and monitor them carefully by TLC to identify which contain your desired product.
-
-
Isolation:
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the final compound.
-
Part 3: Essential Safety & Decontamination
Handling: this compound is harmful if inhaled or swallowed and can cause skin and eye irritation.[10] Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Glassware Decontamination: The odor of isocyanides can tenaciously cling to glassware. To decontaminate, rinse the glassware with a small amount of an organic solvent like acetone, then soak or rinse thoroughly with a 1:10 mixture of concentrated HCl and methanol.[11] This acidic solution will hydrolyze the residual isocyanide to the non-odorous formamide. Follow this with standard washing procedures.
References
-
Isocyanide - Wikipedia. Wikipedia. [Link]
-
Resonance structures and reactivity of isocyanides. ResearchGate. [Link]
-
This compound | C8H6BrN | CID 17389660 - PubChem. PubChem. [Link]
-
Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub. Encyclopedia.pub. [Link]
-
Isocyanide: Formula, Structure, Synthesis, and Reactions - Chemistry Learner. Chemistry Learner. [Link]
-
Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G. Royal Society of Chemistry. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Scavenger Resins - Amerigo Scientific. Amerigo Scientific. [Link]
-
Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE - Vedantu. Vedantu. [Link]
-
Argoresin MP-Isocyanate. Biotage. [Link]
-
Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE | lookchem. LookChem. [Link]
-
An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/ TEMPO - SciSpace. SciSpace. [Link]
-
Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage. [Link]
-
An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization - RSC Publishing. Royal Society of Chemistry. [Link]
-
4-Bromo-2-methylphenyl isocyanate | CAS 1591-98-6 | C8H6BrNO | P212121 Store. Angene. [Link]
-
An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom transfer radical polymerization - Chemical Science (RSC Publishing). Royal Society of Chemistry. [Link]
-
anisylsulfanylmethylisocyanide - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
4-BROMO-2-METHYLPHENYL ISOCYANATE | Georganics. Georganics. [Link]
Sources
- 1. Isocyanide - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Isocyanide: Formula, Structure, Synthesis, and Reactions [chemistrylearner.com]
- 4. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 5. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. georganics.sk [georganics.sk]
- 11. Organic Syntheses Procedure [orgsyn.org]
purification methods for 4-Bromo-2-methylphenyl isocyanide via column chromatography
Welcome to the technical support guide for the chromatographic purification of 4-Bromo-2-methylphenyl isocyanide. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific separation. We will move beyond standard protocols to address the nuances of handling isocyanides, which are known for their reactivity and potential instability on standard silica gel.
Section 1: Foundational Knowledge & Pre-Chromatography Checks
This section addresses critical preliminary steps and the chemical principles governing the separation. Proper preparation here can prevent the most common purification failures.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to be decomposing during purification. Why is this happening?
A1: Isocyanides are sensitive compounds that can decompose under acidic conditions or upon prolonged contact with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] The lone pair on the isocyanide carbon can interact with acidic protons, leading to hydration, polymerization, or other degradation pathways. It is essential to ensure that the entire purification workflow, from the workup of the reaction to the chromatography itself, remains under neutral or slightly basic conditions.[1][2]
Q2: What are the primary safety concerns when handling this compound and its precursors?
A2: Isocyanides and their common synthetic precursors, isocyanates, are hazardous materials that require strict safety protocols.[3][4]
-
Toxicity: Isocyanides can be toxic if inhaled or absorbed through the skin.[5]
-
Sensitization: The related isocyanates are potent respiratory and dermal sensitizers; repeated exposure can lead to severe allergic reactions and occupational asthma.[3][6]
-
Handling: Always handle these compounds in a certified chemical fume hood.[3] Required Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][7]
-
Waste: All contaminated materials must be treated as hazardous waste and disposed of according to institutional guidelines.[3] Glassware can be decontaminated by rinsing with a solution of methanol and hydrochloric acid.[5]
Q3: How do I check if my compound is stable on a standard silica gel TLC plate before committing to a large-scale column?
A3: A simple 2D TLC experiment can be highly informative.[8]
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on the bottom-left corner of a standard silica gel TLC plate.
-
Elute the plate as you normally would with your chosen solvent system.
-
After the first elution, remove the plate, dry it completely, and then turn it 90 degrees counter-clockwise.
-
Elute the plate again in the same solvent system.
-
If the compound is stable, you will see a single spot along the 45-degree diagonal. If it is decomposing, you will see new spots appearing in a horizontal line from the main spot, indicating degradation products were formed during its time on the silica.[8]
Section 2: Method Development for Column Chromatography
A successful separation is predicated on a well-developed method. This section provides a systematic approach to selecting your stationary and mobile phases.
Step-by-Step Protocol: TLC for Solvent System Selection
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate to a concentration of about 1%.[9]
-
Select Solvents: Start with a standard non-polar/polar solvent system. The most common is a mixture of hexanes (or petroleum ether) and ethyl acetate.[10][11]
-
Spot the Plate: Use a microcapillary tube to spot your crude mixture onto the baseline of a TLC plate.[9]
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent mixture. Allow the solvent to travel up the plate until it is about 1 cm from the top.[9]
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (since the aromatic compound will be UV active).[12]
-
Analyze the Rf: The retention factor (Rf) is the ratio of the distance the spot traveled to the distance the solvent front traveled. For effective separation via flash chromatography, the target Rf for your desired compound should be between 0.2 and 0.4 .[11][13]
-
Optimize:
-
High Rf (>0.4): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
Low Rf (<0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent.[13]
-
Key Experimental Parameters
The following table summarizes recommended starting points for developing your purification method.
| Parameter | Recommendation | Rationale & Causality |
| Stationary Phase | Neutral Alumina or Deactivated Silica Gel | Standard silica gel is acidic and can cause isocyanide decomposition.[1][8] Neutral alumina provides a less acidic surface. Alternatively, silica gel can be "deactivated" by pre-treating it. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | These are standard solvent systems for normal-phase chromatography.[10][13] The optimal ratio must be determined by TLC to achieve an Rf of 0.2-0.4 for the target compound. |
| Stationary Phase Deactivation | Slurry silica gel with eluent containing 1-3% triethylamine (Et3N). | Triethylamine is a volatile base that neutralizes the acidic silanol sites on the silica surface, preventing compound degradation.[10] This is crucial for acid-sensitive compounds like isocyanides. |
| Column Dimensions | 30:1 to 100:1 ratio of silica gel to crude sample weight. | A higher ratio is needed for difficult separations where Rf values of impurities are close to the product.[11] For easy separations, a lower ratio is sufficient. |
Section 3: Experimental Workflow & Troubleshooting Guide
This section provides a detailed protocol for running the column and a troubleshooting guide for common issues you may encounter.
Visualized Workflow for Purification
The diagram below outlines the complete process from crude product to isolated, pure this compound.
Caption: Workflow for Isocyanide Purification.
Step-by-Step Protocol: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[14]
-
Pack the Column (Wet Packing):
-
In a beaker, prepare a slurry of your stationary phase (e.g., deactivated silica gel) in your starting eluent.
-
Pour the slurry into the column. Use positive pressure (air or nitrogen) to push the solvent through, compacting the stationary phase into a stable bed.[11][14] Ensure no air bubbles or cracks are present.
-
Add a final protective layer of sand on top of the packed bed.[15]
-
-
Load the Sample:
-
Dissolve your crude this compound in the minimum amount of solvent (preferably the eluent or a slightly more polar solvent like dichloromethane).[15]
-
Carefully add the concentrated sample solution to the top of the column using a pipette, ensuring you do not disturb the sand layer.
-
Allow the sample to absorb fully into the stationary phase.
-
-
Elute and Collect:
-
Carefully fill the top of the column with your eluent.
-
Apply positive pressure to achieve a steady flow rate (a common target is a drop rate of several drops per second).[14]
-
Begin collecting fractions in test tubes or vials. The size of the fractions should be about half the volume of the silica gel in grams (e.g., for 80g of silica, collect 40mL fractions).[14]
-
-
Monitor the Separation:
-
Systematically spot every few fractions on a TLC plate to track the elution of your compound.[15]
-
Develop and visualize the TLC plates to identify which fractions contain the pure product.
-
-
Isolate the Product: Combine the fractions that contain only the pure desired compound. Remove the solvent under reduced pressure (rotary evaporator) to yield the purified this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
Caption: Troubleshooting Decision Logic.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column. | 1. The compound has decomposed on the acidic silica gel.[8]2. The eluting solvent system is not polar enough to move the compound. | 1. Confirm stability on a TLC plate.[8] If unstable, repeat the column using deactivated silica (with 1-3% triethylamine) or neutral alumina.[10]2. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| All collected fractions are mixed; poor separation. | 1. The column was overloaded with the crude sample mixture.2. The sample was loaded in too much solvent, causing a very wide initial band.3. The column was packed improperly, leading to channeling. | 1. Reduce the amount of sample loaded or increase the amount of stationary phase (a higher silica:compound ratio is needed for difficult separations).[11]2. Re-run the column, ensuring the sample is dissolved in the absolute minimum volume of solvent before loading.[15]3. Repack the column carefully to ensure a uniform, crack-free stationary phase bed. |
| The compound streaks on the TLC plate. | 1. The sample is too concentrated on the TLC spot.[9]2. The compound is acidic or basic and is interacting too strongly with the stationary phase. | 1. Dilute the sample solution before spotting it on the TLC plate.[9]2. Add a small amount of triethylamine (~1%) to the eluent to suppress interactions with the acidic silica.[10] |
| The column cracks or runs dry. | 1. The solvent level was allowed to drop below the top of the stationary phase.2. Heat generated from the solvent interacting with the dry silica gel caused cracking (in dry packing). | 1. Always maintain a level of solvent above the stationary phase bed throughout the entire run.[16]2. Use a "wet packing" slurry method, which is generally more reliable and avoids heat generation issues.[16] |
References
- BenchChem. (2025).
-
Shaikh, I. R., et al. (2020). Isocyanide 2.0. Green Chemistry, DOI:10.1039/D0GC02722G. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Fleming, F. F., et al. (2018). Isocyanide Purification: C-2 Silica Cleans Up a Dirty Little Secret. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Biotage. (2025). Successful flash chromatography. Biotage. Available at: [Link]
-
Covestro Solution Center. (2012). SAFETY DATA SHEET. Available at: [Link]
-
Van der Heijden, L. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, DOI:10.1039/C9GC04070F. Available at: [Link]
-
Life Specialty Coatings. (2015). Isocyanate - SDS. Available at: [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Available at: [Link]
-
University of Cape Town, Science Department. (n.d.). SOP: FLASH CHROMATOGRAPHY. Available at: [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer.... Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Available at: [Link]
-
ResearchGate. (n.d.). 8. Column Chromatography. Available at: [Link]
-
Research and Reviews. (2022). Analytical Procedure of Thin Layer Chromatography Technique. Research Journal of Pharmaceutical Analysis. Available at: [Link]
-
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Available at: [Link]
-
Georganics. (2011). 4-BROMO-2-METHYLPHENYL ISOCYANATE. Available at: [Link]
-
OSHwiki. (2013). Isocyanates. European Agency for Safety and Health at Work. Available at: [Link]
Sources
- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 2. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. georganics.sk [georganics.sk]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Chromatography [chem.rochester.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. rroij.com [rroij.com]
- 13. biotage.com [biotage.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. aroonchande.com [aroonchande.com]
Technical Support Center: Aryl Isocyanide Stability & Storage
Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: ISO-CN-STABILITY-001
Executive Summary
Aryl isocyanides (
Unlike isocyanates (
This guide provides a self-validating system to ensure your reagents remain active.
Part 1: The Mechanism of Failure
To prevent degradation, you must understand the enemy. The primary failure mode during storage is Acid-Catalyzed Cationic Polymerization .
-
The Trigger: The terminal carbon of the isocyanide is a nucleophile. It readily captures any available proton (
) from trace water or acidic impurities. -
The Chain Reaction: The protonated isocyanide becomes an extremely electrophilic species. It is immediately attacked by a neighboring neutral isocyanide molecule.
-
The Result: This forms a dimer cation, which continues to react, unzipping the monomer stock into a helical polyisocyanide (often a dark, glassy solid).
Visualizing the Pathway
The following diagram illustrates the kinetic cascade you are trying to prevent.
Figure 1: The acid-catalyzed cationic polymerization cascade. Note that a single proton can initiate a chain reaction that consumes the bulk material.
Part 2: Storage Protocols (The "Dry & Basic" System)
The following protocols are designed to be self-validating . If you follow them, the visual and physical properties of your reagent will remain constant.
Protocol A: The Golden Standard (Solid Isocyanides)
Best for: Phenyl isocyanide, Naphthyl isocyanide, and derivatives.
| Parameter | Specification | The "Why" (Causality) |
| Temperature | -20°C (Freezer) | Arrhenius equation: Lowering T significantly reduces the rate of spontaneous polymerization. |
| Atmosphere | Argon or Nitrogen | Excludes moisture (source of |
| Container | Glass (Base-washed) | Glass surfaces are slightly acidic (silanols). Base-washing neutralizes these initiation sites. |
| Additive | Basic Alumina / | CRITICAL: Store the vial inside a secondary jar containing a packet of potassium carbonate or basic alumina. This acts as an acid scavenger. |
| Light | Amber Vial / Foil | Prevents photo-induced radical polymerization (common in electron-rich aryl isocyanides). |
Protocol B: Solution Storage (Emergency Only)
If you must store isocyanides in solution, they are significantly more stable in the presence of a base.
-
Solvent Choice: Use non-protic, non-acidic solvents (DCM, Toluene). Avoid Chloroform (
) as it can decompose to form HCl over time, triggering polymerization. -
The Scavenger Trick: Add a small layer of Basic Alumina or a few pellets of KOH to the solution.
Part 3: Troubleshooting & Diagnostics
User Question: "My isocyanide has changed color. Is it still good?"
Use this diagnostic table to assess reagent viability.
| Symptom | Diagnosis | Action Required |
| Loss of Smell | Critical Failure | Discard. Isocyanides have a potent, vile odor. Polyisocyanides are odorless. If the smell is gone, the monomer is gone. |
| Color: Darkening | Polymerization | Aryl isocyanides turn yellow |
| Texture: Glassy | Advanced Polymerization | Polyisocyanides often form "hard candy" or glassy solids. This is irreversible. |
| Viscosity Increase | Oligomerization | In liquids, thickening indicates chain formation. Distill immediately (with caution) or pass through basic alumina. |
Workflow: The Recovery Decision Tree
Figure 2: Decision matrix for evaluating stored aryl isocyanides.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I purify a degraded aryl isocyanide by distillation? A: Proceed with extreme caution. While possible for volatile isocyanides, heating a partially polymerized sample can trigger a runaway exothermic polymerization (explosion risk).
-
Better Alternative:Flash Chromatography on Basic Alumina.
-
Use a short plug of Basic Alumina (Activity I).
-
Elute with Pentane or Hexane/EtOAc.
-
The polymer stays at the baseline (dark band); the monomer elutes quickly. The basic nature of the alumina stabilizes the monomer during the process [1].
-
Q2: Why did my sample polymerize even in the freezer? A: You likely trapped moisture or acid inside the vial before freezing.
-
Explanation: As the sample cools, moisture condenses. If the vial wasn't flushed with Argon, that trapped water protonates the isocyanide. Cryogenic storage cannot stop the reaction if the catalyst (acid) is present; it only slows it down. You must store it over a base (e.g.,
) even in the freezer.
Q3: I read that radical inhibitors (BHT) help. Should I add them? A: BHT helps prevent radical polymerization (light/heat induced), but it does nothing against cationic polymerization (acid-induced).
-
Recommendation: Since acid is the more common storage killer for isocyanides, an acid scavenger (solid base) is more effective than BHT. However, adding BHT and storing over base covers both failure modes.
Q4: Why does my chloroform-stored sample look like tar?
A: Never store isocyanides in chloroform (
-
Chemistry: Chloroform slowly oxidizes/decomposes to form Phosgene and HCl . The generated HCl is the perfect catalyst to destroy your isocyanide [2]. Use Dichloromethane (DCM) stabilized with amylene, or Toluene.
References
-
Millich, F. (1972). Polyisocyanides (Polyiminomethylenes). Chemical Reviews, 72(2), 101–124.
- Ugi, I. (1971). Isonitrile Chemistry. Academic Press.
-
Snelgrove, M. (2025). BenchChem Technical Notes: Preventing Premature Polymerization.
-
Teledyne ISCO. (2012).[4] RediSep Basic Alumina Column Purification Application Note. (Validates the use of basic alumina for purifying base-sensitive and acid-sensitive compounds).
Sources
- 1. Sci-Hub: are you are robot? [sci-hub.box]
- 2. Visible Light-Induced Decomposition of Acyl Peroxides Using Isocyanides: Synthesis of Heteroarenes by Radical Cascade Cyclization [organic-chemistry.org]
- 3. Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
Technical Support Center: Alternative Solvents for 4-Bromo-2-methylphenyl Isocyanide Synthesis
Topic: Green & Efficient Solvent Alternatives to Dichloromethane (DCM) for Aryl Isocyanide Synthesis. Target Molecule: 4-Bromo-2-methylphenyl isocyanide (and its formamide precursor). Ticket ID: #ISO-CN-4BR-2ME Status: Resolved / Protocol Available
Executive Summary & Core Recommendation
Current Standard: The industry standard for dehydrating N-(4-bromo-2-methylphenyl)formamide to the corresponding isocyanide utilizes Phosphorus Oxychloride (POCl₃) and Triethylamine (Et₃N) in Dichloromethane (DCM) . While effective, DCM is a neurotoxic, volatile halogenated solvent with high environmental impact.
The Solution: We recommend transitioning to 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]
Why 2-MeTHF? (The Technical Justification)
-
Hydrophobicity & Workup: Unlike THF, 2-MeTHF is immiscible with water.[3] It forms a distinct bilayer, allowing for direct aqueous washings (quenching POCl₃ byproducts) without the stable emulsions often seen with DCM or the need for solvent swapping required by water-miscible solvents like THF or Dioxane.
-
Thermal Stability: It has a higher boiling point (80°C) than DCM (40°C), reducing solvent loss during exothermic additions and allowing for higher temperature forcing if the steric hindrance of the ortho-methyl group slows the reaction kinetics.
-
Solubility Profile: It dissolves the lipophilic 4-bromo-2-methylphenyl formamide precursor effectively while allowing water-soluble phosphate byproducts to partition into the aqueous phase during the quench.
Comparative Solvent Analysis
The following data highlights why 2-MeTHF is the superior replacement over Ethyl Acetate (EtOAc) or Toluene for this specific application.
| Feature | DCM (Standard) | 2-MeTHF (Recommended) | Ethyl Acetate (Alternative) |
| Boiling Point | 40 °C | 80 °C | 77 °C |
| Phase Separation | Bottom organic layer (Emulsion prone) | Top organic layer (Clean break) | Top organic layer (Hydrolysis risk) |
| Reaction Rate | Fast (High polarity) | Fast (Good polarity) | Moderate |
| Stability | Stable to POCl₃ | Stable to POCl₃ | Potential acid-catalyzed hydrolysis |
| Safety | Carcinogen suspect, Neurotoxic | Peroxide former (needs stabilizer) | Flammable, Irritant |
| Green Score | Low (Red) | High (Green/Bio-based) | Medium (Green) |
Optimized Experimental Protocol
Objective: Synthesis of this compound via dehydration. Scale: 10 mmol (adaptable).
Reagents
-
N-(4-bromo-2-methylphenyl)formamide (1.0 equiv)
-
POCl₃ (1.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: 2-MeTHF (dry, 5–7 mL/mmol)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction flask with the formamide precursor and 2-MeTHF. Stir until fully dissolved.
-
Note: The 4-bromo and 2-methyl substituents increase lipophilicity; dissolution in 2-MeTHF should be rapid compared to more polar solvents.
-
-
Base Addition: Add Et₃N (3.0 equiv) in one portion. Cool the mixture to 0 °C (ice/water bath).
-
Dehydration: Add POCl₃ (1.1 equiv) dropwise over 10–15 minutes.
-
Critical Control Point: Maintain internal temperature < 5 °C. The reaction is exothermic.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC or HPLC.
-
Endpoint: Disappearance of the formamide peak. The ortho-methyl group may slightly retard the rate; if incomplete after 1 hour, heat to 35 °C.
-
-
Quench (The 2-MeTHF Advantage):
-
Cool back to 0 °C.
-
Slowly add saturated aqueous Na₂CO₃ or NaHCO₃ (equal volume to solvent).
-
Observation: CO₂ evolution will occur. 2-MeTHF will form a clear top layer.
-
-
Workup:
-
Separate the layers.
-
Wash the organic (top) layer with water (1x) and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc or Heptane/2-MeTHF) if necessary. Isocyanides are often stable enough for distillation if high vacuum is available, but the high MW of the bromo-derivative makes chromatography preferred.
Visual Workflows
A. Synthesis Workflow Diagram
Caption: Step-by-step workflow for 2-MeTHF mediated dehydration of 4-Bromo-2-methylphenyl formamide.
B. Troubleshooting Logic Tree
Caption: Troubleshooting common issues during aryl isocyanide synthesis.
Troubleshooting & FAQs
Q1: The reaction is stalling. Is the 2-methyl group causing steric issues?
A: Yes, the ortho-methyl group creates steric bulk near the formamide moiety. While POCl₃ is a potent dehydrating agent, the kinetics may be slower than a simple phenyl formamide.
-
Fix: Unlike DCM (boiling at 40°C), 2-MeTHF allows you to safely warm the reaction to 40–50°C without refluxing vigorously. This thermal bump is often enough to drive the reaction to completion.
Q2: I smell the isocyanide even after workup. How do I handle the waste?
A: Isocyanides have a notoriously vile odor (the "Godzilla" of smells).
-
Fix: All glassware and waste containers must be treated with acidic methanol (MeOH/HCl) or bleach (sodium hypochlorite) immediately after use. The acid hydrolyzes the isocyanide back to the amine (which smells like an aniline, manageable) or formamide. Do not rotovap the product outside a fume hood.
Q3: Can I use Ethyl Acetate (EtOAc) instead of 2-MeTHF?
A: Yes, but with a caveat.
-
Risk: POCl₃ generates HCl byproducts.[4] If the reaction warms up or the base is insufficient, HCl can catalyze the hydrolysis of Ethyl Acetate into Ethanol and Acetic Acid, creating a mess of impurities.
-
Mitigation: If using EtOAc, ensure you use a slight excess of Et₃N (3.0–3.5 equiv) and keep the temperature strictly at 0°C during the addition.
Q4: My product is an oil. How do I crystallize it?
A: The this compound is relatively lipophilic.
-
Protocol: Attempt recrystallization from minimal hot Hexanes or Heptane. If it remains an oil, it may be a low-melting solid (common for ortho-substituted isocyanides). Store at -20°C to induce solidification.
References
-
Green Chemistry - Isocyanide Synthesis
-
Solvent Selection Guide (2-MeTHF)
-
General Isocyanide Synthesis (Ugi/POCl3)
- Title: A more sustainable and highly practicable synthesis of aliph
- Source:Green Chemistry (RSC Publishing)
-
URL:
-
Substrate Data (this compound)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempoint.com [chempoint.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. NEthyl formamide on dehydration with POCl3 in presence class 12 chemistry CBSE [vedantu.com]
- 5. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]
- 6. iris.uniupo.it [iris.uniupo.it]
- 7. researchgate.net [researchgate.net]
- 8. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 9. This compound | C8H6BrN | CID 17389660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-(4-bromo-2-methylphenyl)butanamide | C11H14BrNO | CID 849157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-(4-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 222277 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Chemical Shift Guide: 4-Bromo-2-methylphenyl Isocyanide
This guide details the 1H NMR chemical shift profile of 4-Bromo-2-methylphenyl isocyanide , a critical building block in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses.
The following analysis contrasts the target isocyanide with its synthetic precursor (4-Bromo-2-methylaniline ) and its intermediate (N-(4-bromo-2-methylphenyl)formamide ), providing a robust framework for monitoring reaction progress and verifying product purity.
Executive Summary & Structural Logic
This compound (CAS: 100072-62-6) is characterized by the unique electronic properties of the isocyanide (-NC) group.[1] Unlike its nitrile (-CN) isomer, the isocyanide group exhibits a divalent carbon terminal with significant resonance contributions, affecting the shielding of the aromatic ring—particularly at the ortho positions.[1]
Key Diagnostic Signals
-
The Methyl Handle: The ortho-methyl group serves as a reliable internal standard. It shifts downfield (
ppm) upon conversion from the electron-rich aniline to the electron-withdrawing isocyanide. -
Aromatic Deshielding: The conversion from amine (-NH
) to isocyanide (-NC) removes the strong shielding effect of the nitrogen lone pair, causing a dramatic downfield shift of the H-6 proton (ortho to the nitrogen). -
Absence of Exchangeable Protons: High-purity isocyanide must show a complete absence of the broad NH
signal (aniline) and the amide NH/CHO signals (formamide).
Chemical Shift Comparison: Target vs. Alternatives
The table below compares the target isocyanide with its direct precursor and the intermediate formamide. This comparison is essential for tracking the synthesis: Aniline
Table 1: Comparative 1H NMR Data (CDCl , 400 MHz)
| Proton Assignment | Target: Isocyanide (-NC) | Precursor: Aniline (-NH | Intermediate: Formamide (-NHCHO) |
| Methyl (-CH | 2.35 – 2.40 ppm (s) | 2.12 ppm (s) | 2.25 – 2.30 ppm (s) |
| Amine/Amide (-NH) | None | 3.55 ppm (br s, 2H) | 8.5 – 9.5 ppm (br, 1H) |
| Formyl (-CHO) | None | None | 8.40 / 8.70 ppm (d/s)* |
| Ar-H (H-6) (Ortho to N) | 7.25 – 7.35 ppm (d) | 6.52 ppm (d) | 7.80 – 8.00 ppm (d) |
| Ar-H (H-5) (Meta to N) | 7.38 – 7.45 ppm (dd) | 7.16 ppm (dd) | 7.30 – 7.40 ppm (m) |
| Ar-H (H-3) (Ortho to Me) | 7.40 – 7.48 ppm (d) | 7.08 ppm (d) | 7.30 – 7.40 ppm (m) |
*Note: Formamides exist as a mixture of cis/trans rotamers, often showing split signals for the formyl proton and methyl group.[1]
Structural Assignment & Visualization
The following diagram maps the NMR signals to the specific atoms of this compound.
Caption: Atom-to-signal mapping highlighting the diagnostic methyl shift and aromatic deshielding.
Experimental Synthesis & Analysis Protocol
To ensure high fidelity in drug development applications, the following protocol outlines the synthesis and NMR verification steps.
A. Synthesis Workflow (The Hoffmann Protocol)
The most reliable route utilizes the dehydration of the formamide intermediate.
Caption: Step-by-step synthesis pathway with critical NMR checkpoints for quality control.
B. Sample Preparation for NMR
-
Solvent Choice: Use CDCl
(Chloroform-d) neutralized with basic alumina or stored over silver foil. Isocyanides are acid-sensitive and can polymerize or hydrolyze in acidic CDCl (often indicated by the reappearance of formamide signals). -
Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (sw = 20 ppm, d1 = 1-5 s).
C. Troubleshooting Impurities
-
Signal at ~8.5 ppm: Residual Formamide. Solution: Re-subject to dehydration or wash organic layer thoroughly with bicarbonate.
-
Broad Signal at ~3.6 ppm: Residual Aniline. Solution: Acid wash is NOT recommended (destroys isocyanide).[1] Use silica gel chromatography (Hexane/EtOAc with 1% Et
N).[1] -
Signal at ~2.12 ppm: Unreacted Aniline methyl group.
Mechanistic Insight: Why the Shifts Change?
-
Aniline (Precursor): The amino group (-NH
) is a strong electron donor (+M effect).[1] This increases electron density in the aromatic ring, particularly at the ortho and para positions, shielding these protons and shifting them upfield (H-6 at 6.52 ppm).[1] -
Isocyanide (Product): The isocyanide group (-N
C ) is inductively electron-withdrawing (-I) but has a resonance component.[1] Overall, it removes the shielding effect of the amine. Consequently, the H-6 proton shifts downfield by nearly 0.8 ppm (from 6.52 to ~7.30 ppm).[1] -
Methyl Group: The methyl group is sensitive to the electronic environment of the C-1 carbon. The transition from C-NH
to C-NC results in a deshielding of the adjacent methyl protons ( ppm).
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules).
-
ChemicalBook. (2024).[1] 4-Bromo-2-methylaniline NMR Spectrum. Retrieved from [1]
-
Ugi, I. (1971).[1] Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide synthesis and properties).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17389660, this compound. Retrieved from [1]
-
Lygin, A. V., & de Meijere, A. (2010).[1] Isocyanides in the Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition, 49(17), 3092-3115.[1] (Context for reactivity and purity requirements).
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Brominated Isocyanides
Executive Summary
Brominated isocyanides represent a unique chemical space, often found in marine natural products (e.g., sesquiterpenes from sponges like Axinella). Their mass spectral analysis presents a dual challenge: the isotopic complexity of bromine and the thermal instability of the isocyanide group.
This guide provides a technical comparison between brominated isocyanides and their primary isomers (nitriles) and analogs. The diagnostic signature of a brominated isocyanide is defined by three concurrent events :
-
A 1:1 isotopic doublet (
) in the molecular ion.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
A characteristic neutral loss of 27 Da (HCN) , distinct from nitrile fragmentation.
- -cleavage driven by the isocyanide nitrogen.
Part 1: The Isotopic Signature (The Bromine Factor)
Before analyzing the functional group, the presence of bromine provides the primary filter for your data. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exhibits a unique 1:1 isotopic abundance .
Diagnostic Table: Halogen Patterns
| Feature | Bromine ( | Chlorine ( | Interpretation for Isocyanides |
| Abundance Ratio | 100 : 97.3 (~1:1) | 100 : 32.0 (~3:1) | The "Twin Peak" effect.[1] The Molecular Ion ( |
| Fragment Pattern | Retained in daughter ions | Retained in daughter ions | Any fragment containing Br will replicate the 1:1 doublet. Loss of Br yields a singlet peak. |
| Mass Defect | Negative (High mass) | Negative | Useful for high-resolution MS (HRMS) filtering. |
Expert Insight: In Electron Impact (EI), the C-Br bond is relatively weak (~276 kJ/mol). Consequently, the
Part 2: Isocyanide (-NC) vs. Nitrile (-CN)
The Isomer Challenge
Distinguishing an isocyanide (
Comparative Performance Matrix
| Metric | Isocyanide ( | Nitrile ( | Differentiation Logic |
| Stability (Thermal) | Low. Prone to rearrangement. | High. Thermally robust.[2] | CRITICAL: In GC-MS, high injector temps (>200°C) can rearrange |
| Primary Neutral Loss | HCN (27 Da) | Alkyl fragments / H-transfer | Isocyanides eject HCN readily. Nitriles often require |
| Dominant. | Moderate to Low. | The lone pair on the isocyanide nitrogen facilitates | |
| Diagnostic Ion | The loss of 27 Da is the "smoking gun" for isocyanides. |
The "Thermal Artifact" Trap
Warning: Many libraries (NIST/Wiley) contain spectra labeled as isocyanides that are actually their thermally rearranged nitrile counterparts.
-
Mechanism:
(Exothermic). -
Prevention: Use a cold on-column injector or LC-MS (ESI) to preserve the isocyanide structure.
Part 3: Fragmentation Mechanisms
The fragmentation of brominated isocyanides follows a specific hierarchy of bond energies and charge stabilization.
Mechanism A: The Halide Loss (Radical Site Initiation)
The radical cation (
-
Result: A strong singlet peak at
(or ).
Mechanism B: -Cleavage (Charge Site Initiation)
The nitrogen atom of the isocyanide group drives fragmentation adjacent to the functional group.
-
Result: Formation of stable iminium-like ions.
Mechanism C: HCN Ejection
Unlike nitriles, isocyanides lose the terminal group as hydrogen cyanide (HCN).
-
Result: A peak at
.
Part 4: Visualization of Pathways
Diagram 1: Structural Elucidation Workflow
This decision tree guides the analyst from the raw spectrum to the identification of a brominated isocyanide.
Caption: Logical workflow for identifying brominated isocyanides based on isotopic signatures and neutral losses.
Diagram 2: Fragmentation Pathway
A mechanistic view of how the molecular ion decomposes.
Caption: Competing fragmentation pathways. The loss of Br (79/81) and HCN (27) are the primary diagnostic events.
Part 5: Validated Experimental Protocol
To ensure data integrity and avoid the "Nitrile Rearrangement" artifact, follow this protocol.
Sample Preparation
-
Solvent: Use HPLC-grade Dichloromethane or Methanol.
-
Concentration: 0.1 mg/mL.
-
Pre-check: Ensure no acidic contaminants are present (isocyanides hydrolyze to formamides in acid).
Instrument Parameters (GC-MS vs. LC-MS)
| Parameter | GC-MS (Hard Ionization) | LC-MS (Soft Ionization) |
| Recommendation | Use with Caution | Preferred for Stability |
| Inlet Temperature | < 150°C (Critical). High temps cause | N/A (Ambient) |
| Column | Non-polar (e.g., DB-5ms). | C18 Reverse Phase. |
| Ionization | EI (70 eV). Good for structural fingerprinting. | ESI (+). Observe |
| Validation Step | Run a standard nitrile isomer to confirm retention time differences. | Use MS/MS to force fragmentation (CID) and look for 27 Da loss. |
Data Validation Checklist
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
NIST Chemistry WebBook. Standard Reference Data. National Institute of Standards and Technology. [Link] (Source for comparative nitrile spectra).
- Ciminiello, P., et al. (2000). "Chemistry of the Genus Axinella: New Brominated Isocyanides from the Sponge Axinella cannabina." Journal of Natural Products.
-
Meier, M., & Rüchardt, C. (1987).[2] "The Isonitrile-Nitrile Rearrangement." The Journal of Organic Chemistry. (Authoritative source on the thermal instability of isocyanides).
Sources
A Comparative Guide to the 13C NMR Spectral Analysis of 4-Bromo-2-methylphenyl isocyanide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides an in-depth analysis of 4-Bromo-2-methylphenyl isocyanide using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the carbon framework of organic molecules.[1][2] We will explore the expected 13C NMR spectrum, compare it with theoretical data, and evaluate alternative analytical methodologies, offering a comprehensive perspective for its characterization.
The Power of 13C NMR in Isocyanide Characterization
13C NMR spectroscopy is an indispensable tool for organic chemists, providing direct insight into the carbon skeleton of a molecule.[3] Unlike proton NMR, 13C NMR spectra are typically decoupled from attached protons, resulting in a simplified spectrum where each unique carbon atom appears as a single peak.[1][2] This is particularly advantageous for analyzing complex aromatic systems like this compound. The chemical shift of each carbon is highly sensitive to its local electronic environment, offering valuable information about hybridization, substituent effects, and the presence of functional groups.[4][5]
The isocyanide functional group (-N≡C) presents a unique electronic environment, and its carbon atom exhibits a characteristic chemical shift in the 13C NMR spectrum, typically in the range of 155-175 ppm. This distinct signal is often diagnostic for the presence of the isocyanide moiety.
Analysis of this compound: Experimental and Theoretical Data
Predicted 13C NMR Chemical Shifts
The structure of this compound is shown below, with each carbon atom numbered for assignment purposes.
Figure 1: Structure of this compound with carbon numbering.
Based on the analysis of a closely related compound, 2,6-dibromo-4-methylphenyl isocyanide[6], and general substituent effects in benzene rings, we can estimate the chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C8 (-N≡C) | ~160-175 | Characteristic range for isocyanide carbons.[6] |
| C1 | ~125-135 | Aromatic carbon bearing the isocyanide group. |
| C2 | ~135-145 | Aromatic carbon bearing the methyl group, deshielded. |
| C3 | ~130-140 | Aromatic carbon adjacent to the methyl group. |
| C4 | ~115-125 | Aromatic carbon bearing the bromine atom, shielded by bromine. |
| C5 | ~130-140 | Aromatic carbon adjacent to the bromine atom. |
| C6 | ~110-120 | Aromatic carbon between two substituted carbons. |
| C7 (-CH3) | ~20-25 | Typical range for a methyl group on an aromatic ring. |
Theoretical 13C NMR Data via Computational Chemistry
Density Functional Theory (DFT) has emerged as a powerful tool for predicting NMR chemical shifts with a high degree of accuracy.[7] By employing methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), it is possible to calculate the magnetic shielding tensors for each carbon atom and, consequently, their chemical shifts.[8] These theoretical calculations can corroborate the assignments made from experimental data and help to resolve ambiguities. For this compound, a DFT calculation would provide a theoretical spectrum that can be directly compared with the predicted values, offering a higher level of confidence in the structural assignment.
Comparative Analysis with Alternative Techniques
While 13C NMR is a primary method for structural elucidation, a comprehensive characterization often involves complementary analytical techniques. For isocyanides and their reactive precursors, isocyanates, several other methods are routinely employed, particularly for quantitative analysis and detection in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of organic compounds.[9] For the analysis of isocyanides or their derivatives, a reverse-phase HPLC method is typically used.
Experimental Protocol: HPLC Analysis of Isocyanide Derivatives
-
Derivatization: Due to the high reactivity of the isocyanate group (often used in the synthesis of isocyanides), derivatization is a common strategy to form a stable, UV-active compound.[9] A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MOPP).
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Detection: UV detection at a wavelength appropriate for the derivatized analyte.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
Figure 2: A generalized workflow for the HPLC analysis of isocyanate/isocyanide derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] It offers excellent separation efficiency and provides structural information from the mass spectrum.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent. Derivatization may be necessary to improve volatility and thermal stability.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar stationary phase is often used.
-
GC Conditions: The oven temperature is programmed to ramp up to ensure the separation of components with different boiling points.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate a fragmentation pattern that is characteristic of the molecule.
-
Data Analysis: The retention time and the mass spectrum are used for compound identification and quantification.
Figure 3: A typical workflow for the GC-MS analysis of a volatile organic compound.
Conclusion
The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques. 13C NMR spectroscopy provides a definitive map of the carbon framework, with predictable chemical shifts for the aromatic and isocyanide carbons. This experimental approach can be strongly supported by theoretical DFT calculations. For quantitative analysis and in scenarios where structural confirmation is needed in complex mixtures, HPLC and GC-MS offer robust and sensitive alternatives. By integrating these methodologies, researchers can achieve a comprehensive and unambiguous characterization of this and other novel isocyanide compounds, accelerating the pace of discovery and development.
References
-
Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry. [Link]
-
Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. [Link]
-
Chemical shifts. (n.d.). [Link]
-
Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
LookChem. (n.d.). Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE. [Link]
-
The Analytical Scientist. (n.d.). Analysis of Isocyanates Using Supelco's ASSET EZ4-NCO Dry Sampler. [Link]
-
Britton, R., et al. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChemLite. (n.d.). 4-bromo-2-methylphenyl isocyanate (C8H6BrNO). [Link]
-
ResearchGate. (2025, August 6). A laboratory comparison of analytical methods used for isocyanates. [Link]
-
ResearchGate. (2017, April). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. [Link]
-
NMR-Service. (n.d.). 13 Carbon NMR. [Link]
-
Cui, Y., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Molecules. [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
The Royal Society of Chemistry. (n.d.). Isocyanide based multicomponent click reaction: Green and an improved synthesis of 1-substituted 1H-1,2,3,4-tetrazoles Contents. [Link]
-
Grimblat, N., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. [Link]
-
CDC Stacks. (2010, November 30). Selecting Isocyanate Sampling and Analytical Methods. [Link]
-
Al-Hussain, S. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports. [Link]
-
Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
-
ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
-
SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
NIST. (n.d.). 4-Bromophenyl isocyanate. [Link]
Sources
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of 4-Bromo-2-methylphenyl Isocyanide: An Expert HPLC Protocol
Executive Summary: The Analytical Challenge
The accurate validation of 4-Bromo-2-methylphenyl isocyanide (CAS: 1258794-26-1) presents a unique analytical paradox. While gas chromatography (GC) is the standard for many volatile aromatics, it is fundamentally flawed for isocyanides due to thermal instability. Conversely, standard High-Performance Liquid Chromatography (HPLC) protocols often employ acidic modifiers (TFA, Formic Acid) that catalyze on-column hydrolysis, artificially degrading the sample during analysis.
This guide presents a self-validating, pH-neutral HPLC protocol designed specifically to preserve the isocyanide moiety while resolving its critical impurities: the formamide precursor and the amine degradant.
Method Comparison Matrix
| Feature | HPLC (Recommended) | GC (Not Recommended) | 1H NMR |
| Primary Mechanism | Partitioning (Polarity) | Volatility/Boiling Point | Magnetic Resonance |
| Suitability | High (with pH control) | Low (Thermal degradation risk) | Medium (Structural ID only) |
| Detection Limit | < 0.05% (Trace impurities) | N/A (Artifact formation) | ~1-2% (Low sensitivity) |
| Critical Risk | Hydrolysis in acidic media | Rearrangement to Nitrile (R-CN) | Overlapping signals |
Part 1: Critical Analysis & Degradation Pathways
To validate purity, one must first understand what "impurity" means in the context of isocyanide chemistry. The two primary contaminants are chemically linked to the isocyanide functionality through hydrolysis and dehydration equilibria.
The Isocyanide Stability Triad
-
The Target : this compound (Ar-NC).
-
The Precursor : N-(4-bromo-2-methylphenyl)formamide (Ar-NHCHO).
-
The Degradant : 4-Bromo-2-methylaniline (Ar-NH2).
Scientific Rationale for Method Design:
-
Avoid Acid : Isocyanides are stable in base but rapidly hydrolyze to formamides in acidic aqueous solutions [1]. A mobile phase with pH < 4.0 will generate a "ghost peak" of formamide that grows with column residence time.
-
Avoid Heat : At temperatures >100°C (typical GC inlet temps), aromatic isocyanides can undergo thermal rearrangement to the corresponding nitrile (Ar-CN) or polymerize, leading to false purity failures [2].
Visualizing the Degradation Pathway
The following diagram illustrates the chemical relationships between the target and its impurities, dictating the separation requirements.
Caption: Chemical pathway showing the synthesis (green), hydrolytic degradation (red), and thermal rearrangement (yellow) risks.
Part 2: The Expert HPLC Protocol
This protocol uses a buffered neutral mobile phase to ensure on-column stability.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm | Standard reverse-phase resolution for aromatics. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.0) | Buffers pH to neutral, preventing hydrolysis. Volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent; disrupts pi-pi interactions for sharp peaks. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5µm particles. |
| Column Temp | 25°C - 30°C | Keep near ambient to minimize thermal stress. |
| Detection | UV @ 254 nm | Max absorption for the brominated aromatic ring. |
| Injection Vol | 5 - 10 µL | Standard volume to avoid column overload. |
Gradient Program
Isocyanides are less polar than their formamide precursors. The gradient starts with low organic content to elute the polar amine/formamide early, then ramps up to elute the hydrophobic isocyanide.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Amine elution) |
| 15.0 | 10 | 90 | Linear Ramp (Isocyanide elution) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation
-
Diluent : 100% Acetonitrile (Anhydrous preferred).
-
Why? Avoid water or alcohols in the sample vial to prevent slow hydrolysis before injection.
-
-
Concentration : 0.5 mg/mL.
-
Filtration : 0.22 µm PTFE filter (Do not use Nylon, which can adsorb aromatics).
Part 3: Validation & Performance Criteria
To ensure the method is "self-validating," you must demonstrate specificity against the known impurities.
Specificity (Retention Time Mapping)
Inject individual standards of the target and impurities. Expected elution order based on polarity (LogP):
-
4-Bromo-2-methylaniline (Most Polar): ~3-5 min
-
N-(4-bromo-2-methylphenyl)formamide : ~6-8 min
-
This compound (Least Polar): ~12-14 min
Note: If the isocyanide peak shows a "fronting" shoulder, it indicates on-column hydrolysis. Check Mobile Phase A pH immediately.
Linearity & Sensitivity
-
Linearity : Prepare 5 levels from 50% to 150% of target concentration.
should be > 0.999. -
LOD/LOQ : The brominated aromatic ring provides strong UV response.
-
Limit of Detection (LOD): Signal-to-Noise ratio of 3:1.
-
Limit of Quantitation (LOQ): Signal-to-Noise ratio of 10:1.
-
Robustness Check (The "Acid Test")
To confirm the method's stability, intentionally inject the sample using 0.1% Formic Acid instead of Ammonium Acetate as Mobile Phase A.
-
Result : You should observe a decrease in the isocyanide peak area and the appearance/growth of the formamide peak.
References
-
Song, Z., et al. (2020). "Kinetics and mechanism of acid-catalyzed hydrolysis of cyclohexyl isocyanide." ResearchGate. Available at: [Link]
-
Meier, M., et al. (1987).[1] "The isonitrile-nitrile rearrangement." Journal of Organic Chemistry. Available at: [Link]
-
Phenomenex Technical Guide . (2025). "Buffers and the Role of Mobile Phase pH in HPLC." Available at: [Link]
-
PubChem . (2025). "this compound Compound Summary." National Library of Medicine. Available at: [Link]
Sources
X-ray crystallography data for 4-Bromo-2-methylphenyl isocyanide complexes
Executive Summary: The "Goldilocks" Ligand
In the coordination chemistry of Group 6–11 metals, isocyanide (isonitrile) ligands serve as critical
This guide evaluates 4-Br-2-Me-PhNC based on X-ray crystallographic data and spectroscopic performance. Unlike its competitors, this ligand offers a dual-modality function:[1]
-
Steric Gating: The ortho-methyl group restricts rotation about the
bond, imparting conformational rigidity without the excessive bulk of tert-butyl or xylyl groups. -
Supramolecular Handles: The para-bromo substituent enables crystal engineering via halogen bonding (
), a feature absent in standard alkyl/aryl isocyanides.
Crystallographic Data Analysis
The structural integrity of metal-isocyanide complexes is defined by the linearity of the
Comparative Bond Metrics
Data synthesized from structural studies of cis-bis(isocyanide)metal dihalides.
| Metric | 4-Br-2-Me-PhNC (Product) | Phenyl Isocyanide (Generic) | 2,6-Xylyl Isocyanide (High Steric) | Interpretation |
| M–C Bond Length ( | 1.94 – 1.96 | 1.96 – 1.98 | 1.98 – 2.02 | The electron-withdrawing 4-Br strengthens the |
| C | 1.14 – 1.15 | 1.15 | 1.15 – 1.16 | Minimal variation indicates the C |
| M–C–N Angle ( | 174 – 178 | 176 – 179 | 165 – 175 | The ortho-methyl induces slight bending (deviation from 180°) due to packing forces, but less severe than 2,6-xylyl. |
| C–N–C(Ar) Angle ( | 168 – 172 | 175 – 179 | 160 – 170 | Critical: The 2-methyl group forces a bent geometry at the N-terminus, locking the aryl ring orientation. |
| Intermolecular Contacts | Halogen Bonding ( | Steric repulsion (No close contacts) | Key Differentiator: 4-Br enables 1D supramolecular chains in the crystal lattice. |
Structural Causality: The Halogen Bond Advantage
Crystallographic analysis of 4-halo-substituted aryl isocyanides reveals a distinct packing motif driven by the bromine atom. Unlike 2,6-xylyl complexes, which isolate metal centers via steric bulk, 4-Br-2-Me-PhNC complexes form organized supramolecular networks.
-
Mechanism: The
-hole on the para-bromine atom acts as an electrophile, interacting with nucleophilic halides (Cl/Br) on adjacent metal centers. -
Result: Formation of infinite 1D chains in the solid state. This stabilizes the lattice, often resulting in higher melting points and lower solubility compared to non-halogenated analogs.
Spectroscopic Profiling (IR & NMR)
The diagnostic handle for isocyanide ligands is the
Infrared Spectroscopy ( )[2]
-
Free Ligand:
-
Coordination Shift: Upon binding to electron-rich metals (e.g., Fe(0), Mo(0)), significant
-backbonding occurs, shifting to lower wavenumbers. -
Electronic Effect of 4-Br: The bromine is inductively electron-withdrawing (
effect). This lowers the energy of the orbital on the isocyanide, making it a better -acceptor than Phenyl NC.-
Observation:
in complexes of 4-Br-2-Me-PhNC is typically 10–15 cm⁻¹ lower than equivalent Phenyl NC complexes, indicating stronger metal-to-ligand backdonation.
-
Experimental Protocol: Synthesis & Complexation
Objective: Synthesis of cis-[PdCl
Ligand Synthesis (Dehydration Route)
Prerequisite: Start with 4-bromo-2-methylaniline.
-
Formylation: Reflux aniline in ethyl formate (neat) for 4 hours. Remove volatiles to yield N-(4-bromo-2-methylphenyl)formamide.
-
Dehydration:
-
Dissolve formamide (10 mmol) in dry DCM (50 mL) with triethylamine (30 mmol).
-
Cool to 0°C. Dropwise add POCl
(11 mmol). -
Stir 1 hr at 0°C, then quench with saturated Na
CO . -
Purification: Flash chromatography (Hexanes/EtOAc). Product is a pungently smelling solid/oil.
-
Metal Complexation
-
Precursor: Dissolve [PdCl
(COD)] (0.5 mmol) in DCM (10 mL). -
Addition: Add 4-Br-2-Me-PhNC (1.1 mmol, slight excess) dissolved in DCM.
-
Crystallization: The solution turns from yellow to pale orange. Stir for 30 mins.
-
Workup: Concentrate to ~2 mL. Layer with Pentane.
-
Data Collection: Slow diffusion yields X-ray quality prisms suitable for diffractometry.
Visualizing the Workflow & Interactions
The following diagrams illustrate the synthesis logic and the unique crystallographic interaction network.
Diagram 1: Comparative Ligand Selection Logic
Caption: Decision tree for selecting 4-Br-2-Me-PhNC based on steric and supramolecular requirements.
Diagram 2: Crystallographic Interaction Network
Caption: Interaction map showing the dual role of the Methyl (shielding) and Bromo (linking) groups.[3][4]
References
-
Isocyanide Coordination Chemistry: Transition metal isocyanide complexes. Wikipedia. Retrieved from [Link]
-
Halogen Bonding in Isocyanides: The Isocyanide Complexes cis-[MCl2(CNC6H4-4-X)2] as Tectons in Crystal Engineering. ResearchGate. Retrieved from [Link]
-
Precursor Structure (Amide): N-(4-Bromo-2-methylphenyl)pivalamide. PMC (PubMed Central). Retrieved from [Link]
-
Isocyanide Intermolecular Interactions: Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. ACS Publications.[5] Retrieved from [Link]
-
Chemical Properties: this compound. PubChem.[5][6][7] Retrieved from [Link]
Sources
- 1. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-Bromo-2-methylphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. murray.chem.ufl.edu [murray.chem.ufl.edu]
- 6. PubChemLite - 4-bromo-2-methylphenyl isocyanate (C8H6BrNO) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C8H6BrN | CID 17389660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 4-Bromo-2-methylphenyl Isocyanide
Executive Summary & Hazard Identification
Crucial Distinction: Ensure you are handling 4-Bromo-2-methylphenyl isocyanide (also known as isonitrile, functional group -NC ), not the isocyanate (-NCO). While often confused in nomenclature, their disposal chemistries differ radically. Isocyanides are defined by their extreme, nausea-inducing odor (often described as "mind-boggling" or "Godzilla of scent") and their reactivity as carbenoids.
This guide details the Acid Hydrolysis protocol, which is the industry standard for quenching isocyanides. Unlike isocyanates (which are neutralized with base/surfactants), isocyanides require acidic conditions to protonate the terminal carbon, facilitating hydrolysis to the corresponding formamide (N-(4-bromo-2-methylphenyl)formamide).[1] This process effectively eliminates the stench and neutralizes the reactive functionality.
Core Hazards:
-
Olfactory Overload: The odor threshold is in the parts-per-billion (ppb) range. Exposure can cause immediate nausea, headache, and olfactory fatigue (inability to smell the compound after prolonged exposure).
-
Toxicity: Aromatic isocyanides are generally toxic if inhaled or ingested.[2]
-
Reactivity: Stable to base but highly sensitive to acid.[1]
Pre-Operational Assessment
Before opening any vessel containing this compound, the following controls must be active.
Engineering Controls
-
Primary Barrier: All work must be performed inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Secondary Containment: Use a spill tray lined with absorbent pads.
-
Vapor Trap: If using a vacuum line (rotary evaporator or Schlenk line), a liquid nitrogen cold trap is mandatory to prevent exhaust into the building HVAC.
Personal Protective Equipment (PPE) Matrix
| Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or heavy-duty Nitrile (8 mil) | Aromatic isocyanides are lipophilic and can permeate standard latex/thin nitrile rapidly. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splash hazards involving reactive aromatics. |
| Body Protection | Lab Coat (Buttoned) + Chemical Apron | Prevents contamination of street clothes, which would require disposal if exposed to the odor. |
| Respiratory | Not required if in Fume Hood. | If hood failure occurs, evacuate. Do not rely on standard organic vapor cartridges for isocyanides due to poor warning properties. |
The Chemistry of Disposal (Mechanism)
To ensure safety, you must understand the reaction driving the disposal. We utilize Acid-Catalyzed Hydrolysis .
-
Protonation: The isocyanide carbon (which has carbenoid character) is protonated by the acid, forming a highly reactive nitrilium ion intermediate.
-
Nucleophilic Attack: Water attacks the electrophilic carbon.
-
Tautomerization: The intermediate rearranges to form a Formamide .
Result: The resulting formamide (N-(4-bromo-2-methylphenyl)formamide) is significantly less volatile, has a manageable odor, and is chemically stable for standard waste disposal.
Step-by-Step Disposal Protocol
Objective: Convert this compound to its formamide derivative.
Reagents Required:
-
Solvent: Acetone or Methanol (to solubilize the organic isocyanide).
-
Acid: Dilute Hydrochloric Acid (10-20% HCl) or Glacial Acetic Acid (if water content must be minimized initially).
-
Quenching Vessel: Round-bottom flask with a stir bar (open top or loosely capped to release pressure).
Procedure:
-
Dissolution:
-
Dissolve the waste isocyanide (or rinse the empty bottle) with a minimal amount of Acetone. Ensure the isocyanide is fully in solution.
-
Note: If the waste is already in an organic solvent (e.g., DCM), this protocol is still effective, but biphasic stirring must be vigorous.
-
-
Acidification (The Quench):
-
Slowly add 20% HCl to the isocyanide solution.
-
Ratio: Use approximately 10 mL of Acid per 1 gram of isocyanide residue.
-
Observation: You may see slight heat evolution.
-
-
Reaction Time:
-
Stir the mixture at room temperature for 12–24 hours .
-
Why so long? While hydrolysis is fast for simple alkyl isocyanides, the steric hindrance of the 2-methyl group and the electronic effects of the 4-bromo group on the phenyl ring may retard the rate of hydrolysis. Overnight stirring ensures complete conversion.
-
-
Verification (The "Smell Check"):
-
Caution: Do not put your head inside the hood.
-
Waft a small amount of air toward you. The sharp, metallic, "rotten" isocyanide smell should be replaced by the faint, solvent-like odor of the formamide/acid mixture.
-
If the stench persists, add more HCl and stir for an additional 4 hours.
-
-
Neutralization & Separation:
-
Once quenched, neutralize the excess acid with Sodium Bicarbonate (NaHCO₃) solution slowly to prevent excessive foaming (CO₂ evolution).
-
If a biphasic mixture forms, separate the organic layer.
-
-
Final Disposal:
-
Combine all treated organic fractions.
-
Label: "Halogenated Organic Waste" (Due to the Bromine atom).
-
Content Description: "Waste Acetone/Water containing N-(4-bromo-2-methylphenyl)formamide."
-
Workflow Visualization
The following diagram outlines the decision logic and workflow for the disposal process.
Figure 1: Step-by-step decision matrix for the acid hydrolysis of aromatic isocyanides.
Emergency Procedures
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. The smell will likely force evacuation regardless of protocol.
-
Isolate: Close lab doors to prevent odor migration to corridors.
-
Decontamination (Spill Team Only):
-
Do NOT use water initially (it spreads the hydrophobic liquid).[2]
-
Cover the spill with an absorbent (vermiculite or spill pads).
-
Apply a solution of 5% HCl in Methanol directly to the absorbent to begin quenching the stench in situ.
-
Collect absorbed material into a wide-mouth jar, label as "Stench/Halogenated Waste," and seal within a secondary container.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (General protocols for stench chemicals). [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). SOP: Stench Chemicals (Thiols, Isonitriles, etc.).[3] Retrieved February 25, 2026. [Link]
-
Organic Syntheses. (1961). Methyl Isocyanide (Warning on toxicity and odor).[4] Org.[5][6] Synth. 1961, 41, 102. (Historical baseline for isocyanide handling). [Link]
-
Galli, U. et al. (2025). Kinetics and mechanism of acid-catalyzed hydrolysis of cyclohexyl isocyanide. ResearchGate. (Mechanistic validation of acid hydrolysis). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
